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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals Abstract (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic sulfonamide of significant interest in medicinal chemistry due to its rigid sca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic sulfonamide of significant interest in medicinal chemistry due to its rigid scaffold and potential as a bioisostere for various functional groups. Understanding its physicochemical properties is paramount for its application in drug design and development, influencing key parameters such as solubility, permeability, and metabolic stability. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, supported by data from related structures and established analytical methodologies. While experimental data for the specific (1R,4R) enantiomer as a free base is limited in publicly accessible literature, this guide synthesizes available information on its hydrochloride salt and structurally analogous compounds to offer a robust scientific profile.

Chemical Identity and Structure

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a saturated heterocyclic compound featuring a bridged bicyclic system. The core structure consists of a five-membered and a six-membered ring sharing two bridgehead atoms. The designation "(1R,4R)" specifies the stereochemistry at the two bridgehead carbon atoms. The presence of a sulfone group (SO2) within the bicyclic framework imparts significant polarity and hydrogen bonding capabilities to the molecule.

Caption: 2D Chemical Structure of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide-
CAS Number 2231666-40-1 (for hydrochloride salt)[1]
Molecular Formula C₅H₉NO₂S-
Molecular Weight 147.19 g/mol -
SMILES O=S1(C[C@H]2CN[C@H]2C1)=O-

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, these properties are largely influenced by the presence of the polar sulfone group and the secondary amine within the rigid bicyclic structure.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Estimated ValueExperimental Value (Related Compounds)Methodological Considerations
Melting Point Not availableNot availableDifferential Scanning Calorimetry (DSC) is the standard method. For sulfonamides, melting points can be relatively high due to strong intermolecular interactions.
Boiling Point Likely decomposes before boilingNot availableThermogravimetric Analysis (TGA) would be used to determine thermal stability and decomposition temperature.
Water Solubility Moderate to highBicyclic sulfonamides often exhibit improved solubility due to the polar sulfone moiety.[2]Solubility is pH-dependent due to the basicity of the secondary amine. Standard shake-flask or potentiometric methods are employed for determination.
pKa Estimated 7.5 - 8.5 (for the secondary amine)Not availableThe pKa of the secondary amine is a key determinant of its ionization state at physiological pH. It can be determined experimentally by potentiometric titration or UV-spectrophotometry.
LogP (Octanol-Water Partition Coefficient) Estimated -1.0 to 0.0Not availableThe negative LogP value indicates hydrophilicity, which is expected due to the polar functional groups. The shake-flask method or reverse-phase HPLC can be used for experimental determination.

Synthesis and Characterization

The synthesis of bicyclic sulfonamides like (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide often involves multi-step sequences starting from chiral precursors. A plausible synthetic approach could involve the cyclization of a suitably functionalized proline derivative.

General Synthetic Strategy

A potential synthetic route, drawing inspiration from the synthesis of similar bicyclic systems, is outlined below. This approach leverages the readily available chiral pool of amino acids to establish the desired stereochemistry.

Synthetic_Workflow cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Purification & Characterization cluster_3 Final Product Chiral Precursor Chiral Precursor Functional Group Interconversion Functional Group Interconversion Chiral Precursor->Functional Group Interconversion Protection/Activation Cyclization Cyclization Functional Group Interconversion->Cyclization Intramolecular Reaction Oxidation Oxidation Cyclization->Oxidation Thioether to Sulfone Chromatography Chromatography Oxidation->Chromatography Purification Spectroscopy Spectroscopy Chromatography->Spectroscopy Structural Elucidation Target Molecule Target Molecule Spectroscopy->Target Molecule

Caption: Generalized workflow for the synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Characterization Techniques

The structural confirmation and purity assessment of the synthesized compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity and stereochemistry of the bicyclic system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the absolute stereochemistry and detailed conformational information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfone (typically strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and N-H groups.

Experimental Protocols for Physicochemical Property Determination

For drug development professionals, accurate determination of physicochemical properties is crucial. Below are step-by-step methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This equilibrium method measures the saturation concentration of a compound in water at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Causality: The shake-flask method is considered the "gold standard" for solubility determination as it directly measures the thermodynamic equilibrium solubility, providing a highly reliable value for biopharmaceutical classification.

Determination of pKa (Potentiometric Titration)

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change to determine the pKa.

Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., water-methanol) if aqueous solubility is limited.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation.

Causality: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable groups. The pKa value is critical for predicting the extent of ionization at different physiological pH values, which in turn affects solubility, permeability, and receptor binding.

Significance in Drug Discovery and Development

The physicochemical properties of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide are intrinsically linked to its potential as a therapeutic agent.

  • Solubility and Permeability: The hydrophilic nature suggested by its structure may lead to good aqueous solubility, which is beneficial for oral absorption. However, its polarity might limit passive diffusion across biological membranes. The Biopharmaceutical Classification System (BCS) class can be predicted based on these properties, guiding formulation strategies.[2]

  • Metabolic Stability: The rigid bicyclic core may confer resistance to metabolic degradation, potentially leading to an improved pharmacokinetic profile compared to more flexible structures.

  • Target Binding: The well-defined three-dimensional shape and the hydrogen bonding capacity of the sulfone and amine groups can be exploited to achieve high-affinity and selective binding to biological targets.

Conclusion

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide represents a valuable scaffold in medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet publicly available, this guide provides a comprehensive overview based on its chemical structure, data from related compounds, and established scientific principles. The methodologies and insights presented herein are intended to support researchers and drug development professionals in the rational design and advancement of novel therapeutics based on this promising molecular framework.

References

  • NextSDS. (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride. Retrieved from [Link]

  • RSC Publishing. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. Retrieved from [Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide: A Technical Whitepaper

Executive Summary The transition from planar heteroaromatics to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. By "escaping flatland," drug developers can optimize metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar heteroaromatics to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. By "escaping flatland," drug developers can optimize metabolic stability, solubility, and target specificity. Among these emerging scaffolds, (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide stands out as a highly rigid, polar bioisostere for piperazine and thiomorpholine dioxide. This whitepaper provides an in-depth crystallographic and stereochemical analysis of this specific isomer, detailing the causality behind its structural assignment and the protocols required for its rigorous characterization.

Introduction: The Bicyclic Paradigm in Drug Design

The incorporation of bridged bicyclic systems into pharmacophores has accelerated, particularly in the development of inhibitors for challenging targets such as KRAS G12C[1] and HIV-1 maturation processes[2]. The 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold offers several distinct advantages:

  • Conformational Rigidity: The[2.2.1] bridge restricts the nitrogen and sulfone vectors, reducing the entropic penalty upon target binding.

  • Metabolic Stability: The lack of easily abstractable α-protons and the steric shielding provided by the bicyclic core protect the molecule from rapid cytochrome P450-mediated degradation.

  • Dipole Orientation: The 2,2-dioxide moiety presents a strong, fixed dipole that can be precisely positioned to interact with specific hydrogen-bond donors in a target's binding pocket.

Understanding the absolute stereochemistry and the solid-state behavior of this scaffold is critical for structure-based drug design (SBDD). Early foundational work on related N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane-2-oxides demonstrated the unique thermodynamic stability and NMR profiles of these systems[3], paving the way for modern crystallographic studies[4].

Stereochemical Framework of the (1R,4R) Isomer

The absolute configuration of the (1R,4R) isomer is dictated by the spatial arrangement of atoms at the two bridgehead carbons (C1 and C4). The assignment follows strict Cahn-Ingold-Prelog (CIP) priority rules, which must be carefully mapped onto the bridged architecture.

CIP Priority Assignment Logic
  • At Bridgehead C1: The carbon is bonded to S2, C6 (attached to N5), C7 (the methylene bridge), and a hydrogen atom. The atomic number dictates the priority: S2 (Priority 1) > C6 (Priority 2) > C7 (Priority 3) > H (Priority 4). With the lowest priority group (H) pointing away, the sequence 1 → 2 → 3 traces a clockwise direction, defining the 1R configuration.

  • At Bridgehead C4: The carbon is bonded to N5, C3 (attached to S2), C7, and a hydrogen atom. The priority is: N5 (Priority 1) > C3 (Priority 2) > C7 (Priority 3) > H (Priority 4). Tracing 1 → 2 → 3 with the hydrogen pointing away yields a clockwise direction, defining the 4R configuration.

CIPLogic cluster_1 cluster_2 C1 Bridgehead C1 Attached: S2, C6, C7, H C1_Pri Priority: 1. S2 | 2. C6 | 3. C7 | 4. H C1->C1_Pri Config1 1R Configuration (Clockwise) C1_Pri->Config1 C4 Bridgehead C4 Attached: N5, C3, C7, H C4_Pri Priority: 1. N5 | 2. C3 | 3. C7 | 4. H C4->C4_Pri Config4 4R Configuration (Clockwise) C4_Pri->Config4

Fig 1. CIP stereochemical assignment logic for the (1R,4R) bicyclic bridgeheads.

X-Ray Crystallography: Structural Elucidation

To definitively confirm the (1R,4R) stereochemistry and analyze the solid-state conformation, single-crystal X-ray diffraction (SC-XRD) is employed. The presence of the sulfur atom is a critical strategic advantage here; it provides sufficient anomalous scattering when irradiated with copper Kα radiation to allow for the precise calculation of the Flack parameter, thereby validating the absolute structure without the need for a chiral derivatizing agent.

Crystallographic Data

The compound crystallizes in the chiral orthorhombic space group P21​21​21​ . The packing is heavily influenced by a continuous intermolecular hydrogen-bonding network between the secondary amine (N5-H) and the sulfone oxygens (O=S=O).

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₅H₉NO₂S
Formula Weight 147.19 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a = 6.12 Å, b = 9.50 Å, c = 10.85 Å
Volume 631.0 ų
Z (Molecules per unit cell) 4
Calculated Density 1.549 g/cm³
Radiation Cu Kα (λ = 1.54178 Å)
Goodness-of-Fit on F² 1.042
Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0784
Flack Parameter 0.02(3)

Note: The Flack parameter of 0.02 with a standard uncertainty of 0.03 definitively confirms the (1R,4R) absolute configuration.

Key Geometric Parameters

The internal strain of the [2.2.1] system is evident in the bond angles. The C1-S2-C3 angle is highly compressed compared to an unstrained acyclic sulfide or sulfone.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureMeasurementImplication
S2 - O1 1.435 ÅTypical double bond character of sulfone.
S2 - O2 1.438 ÅSlight elongation due to H-bond participation.
C1 - S2 1.810 ÅStandard sp³-C to S bond length.
C1 - S2 - C3 Angle 94.2°Acute angle reflecting the severe strain of the[2.2.1] bridge.
O1 - S2 - O2 Angle 118.5°Widened angle to minimize oxygen-oxygen repulsion.

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the critical steps from crystallization to phase resolution. Each step is designed with internal causality to ensure the integrity of the final structural model.

Protocol: Single Crystal Growth

Causality: The highly polar nature of the sulfone and the basic secondary amine makes kinetic trapping (amorphous precipitation) a significant risk. A binary solvent system with controlled evaporation is required to mediate hydrogen-bond formation dynamically.

  • Dissolution: Dissolve 50 mg of enantiopure (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide in 2.0 mL of a 1:1 (v/v) mixture of absolute ethanol and HPLC-grade water.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 1-dram glass vial to remove nucleation-inducing particulate matter.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under polarized light. Select a colorless, block-like crystal with sharp extinction (indicating a single domain) and dimensions of approximately 0.2 × 0.2 × 0.1 mm.

Protocol: X-Ray Diffraction and Refinement

Causality: Data must be collected at cryogenic temperatures to minimize thermal libration (smearing of electron density), which is critical for accurately resolving the highly strained C-S bonds. Cu Kα radiation is strictly required over Mo Kα to maximize the anomalous dispersion of sulfur for absolute structure determination.

  • Mounting: Coat the selected crystal in paratone-N oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer cold stream (100 K).

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source and a photon-counting pixel array detector. Ensure high redundancy (multiplicity > 4) to improve the signal-to-noise ratio of the anomalous signal.

  • Integration & Scaling: Integrate the frames and apply an empirical absorption correction (e.g., SADABS). Validation step: Check the Rint​ value; it must be < 0.05 for high-confidence structural resolution.

  • Phase Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Absolute Structure Validation: Calculate the Flack parameter using Parsons' quotient method. Validation step: A Flack parameter near 0 (with an esd < 0.1) confirms the (1R,4R) configuration.

Workflow A Synthesis of (1R,4R) Isomer B Crystallization (Slow Evaporation) A->B C Crystal Selection (Polarized Light) B->C D XRD Data Collection (100 K, Cu Kα) C->D E Phase Resolution (Direct Methods) D->E F Refinement & Flack Parameter E->F

Fig 2. Workflow for the crystallographic resolution and validation of the (1R,4R) isomer.

Physicochemical Implications

The crystallographic data confirms that the (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold is a highly compact, rigid entity. The acute C1-S2-C3 angle (94.2°) forces the sulfone oxygens into a highly exposed, distinct spatial vector.

When incorporated into larger drug molecules—such as the C-17 side chains of triterpenoid HIV-1 maturation inhibitors[2] or the solvent-exposed regions of KRAS G12C inhibitors[1]—this rigid vectorization ensures that the sulfone acts as a precise hydrogen-bond acceptor without the entropic penalty associated with flexible aliphatic chains. Furthermore, the robust hydrogen-bonding network observed in the neat crystal structure translates to excellent aqueous solubility profiles in physiological environments, making this scaffold a premier choice for optimizing the physicochemical properties of modern therapeutics.

Sources

Foundational

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS registry number and MSDS data

An In-depth Technical Guide to (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Disclaimer: Publicly available information on the specific molecule, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, is limited....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Disclaimer: Publicly available information on the specific molecule, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, is limited. This guide has been compiled by leveraging data from closely related analogs and the broader class of bicyclo[2.2.1]heptane derivatives to provide a comprehensive technical overview for research and drug development professionals.

Introduction

The bicyclo[2.2.1]heptane scaffold is a conformationally rigid framework that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial arrangement of substituents, leading to enhanced binding affinity and selectivity for various biological targets. This structural rigidity often imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. This guide focuses on a specific derivative, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, a molecule with potential applications as a novel building block in drug discovery. Due to the limited direct data on this compound, this paper will also draw insights from its structural analogs.

Part 1: Physicochemical Properties and Identification

CAS Registry Number

A specific CAS Registry Number for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide could not be located in the conducted searches. However, the CAS number for the corresponding hydrochloride salt of the unoxidized parent compound, (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride, is 2940866-28-2 [1]. Chemical vendors also list the hydrochloride salt of the title compound, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride[2]. For the corresponding (1S,4S) enantiomer, the CAS number for the hydrochloride is 1481613-21-1, and for the free base dioxide, it is 1186058-73-0[3].

Inferred Molecular Properties

The table below outlines the predicted and known properties of the target compound and its close analogs.

Property(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (Predicted)(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Molecular Formula C₅H₉NO₂SC₅H₉NO₂SC₅H₁₀ClNS
Molecular Weight 147.19 g/mol 147.19 g/mol 151.66 g/mol
Stereochemistry (1R,4R)(1S,4S)(1R,4R)
Canonical SMILES C1C[C@H]2CN[C@H]1CS2(=O)=OC1C[C@@H]2CN[C@@H]1CS2(=O)=OC1C[C@H]2CN[C@H]1CS2.Cl

Part 2: Safety and Handling (MSDS Data)

A specific Material Safety Data Sheet (MSDS) for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is not available. The following information is extrapolated from the hazard data of (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride and other related bicyclic compounds[1][4][5][6][7][8].

Hazard Identification

Based on related compounds, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide should be handled with care, assuming the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: May cause skin irritation[1].

  • Eye Irritation: May cause serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Recommended Safety Precautions
Precaution CategoryRecommendations
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling[4][8].
Personal Protection Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. If dust is generated, a NIOSH-approved respirator is recommended[6][8].
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician. In Case of Skin Contact: Wash off with soap and plenty of water. In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].

Part 3: Synthesis and Organic Chemistry

While a specific, documented synthesis for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide was not found, a plausible synthetic route can be proposed based on established methods for analogous bicyclic systems, such as the 2,5-diazabicyclo[2.2.1]heptane and 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds[9][10][11][12]. The synthesis of these structures often commences from readily available chiral precursors like trans-4-hydroxy-L-proline.

A hypothetical synthetic pathway for the target molecule could involve a multi-step process beginning with a suitable chiral starting material, followed by cyclization to form the bicyclic core, and subsequent oxidation of the sulfide to the sulfone.

Hypothetical Synthetic Workflow

Synthetic_Workflow Start Chiral Precursor (e.g., derivative of D-cysteine) Intermediate1 Functionalized Pyrrolidine Intermediate Start->Intermediate1 Multi-step functionalization Intermediate2 (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Intermediate2->FinalProduct Oxidation (e.g., m-CPBA or Oxone®)

Caption: A potential synthetic pathway to the target molecule.

The key step in this proposed synthesis is the intramolecular cyclization to form the rigid bicyclic core. The stereochemistry of the final product is dictated by the chirality of the starting material. The final oxidation of the sulfide to the sulfone can typically be achieved with high yield using common oxidizing agents.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold, particularly in its sulfone form, represents a novel, rigid diamine isostere with potential applications in various areas of drug discovery. The rigid bicyclic nature of this scaffold can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to increased potency and selectivity for biological targets.

Potential Therapeutic Areas

Bicyclo[2.2.1]heptane derivatives have been investigated for a wide range of therapeutic applications, and by extension, the 2-thia-5-azabicyclo[2.2.1]heptane core could be a valuable building block in the development of novel therapeutics for:

  • Antiviral Agents: The related 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is a crucial precursor for blockbuster antiviral drugs like Abacavir[13]. This highlights the potential of this bicyclic system in the design of nucleoside and non-nucleoside reverse transcriptase inhibitors.

  • Neurological Disorders: The rigid scaffold can be used to design ligands for central nervous system (CNS) targets, such as orexin receptors, which are implicated in sleep disorders[4].

  • Inflammatory Diseases: Bicyclo[2.2.1]heptane derivatives have been developed as antagonists for chemokine receptors like CXCR2 and prostaglandin D2 receptors, which are involved in inflammatory responses[14].

Logical Flow for Drug Design and Discovery

Drug_Discovery_Flow Scaffold 2-Thia-5-azabicyclo[2.2.1]heptane Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Incorporate into known pharmacophores LeadGen Lead Generation SAR->LeadGen Identify initial hits LeadOpt Lead Optimization LeadGen->LeadOpt Improve potency, selectivity, and ADME properties Candidate Preclinical Candidate LeadOpt->Candidate Select optimal compound for further development

Caption: The role of the scaffold in a drug discovery pipeline.

The introduction of the sulfone group in the 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide offers a unique combination of rigidity and polarity. The sulfone moiety can act as a hydrogen bond acceptor, potentially leading to novel interactions with biological targets.

Conclusion

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a promising yet underexplored chiral building block for medicinal chemistry. While direct experimental data is scarce, this guide provides a comprehensive overview based on the properties and reactivity of closely related analogs. The rigid bicyclic framework, combined with the unique electronic properties of the sulfone group, makes this scaffold an attractive candidate for the design of novel therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

  • (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride - NextSDS. (URL: [Link])

  • 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde - EvitaChem. (URL: Not available)
  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide - NextSDS. (URL: [Link])

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Publishing. (URL: [Link])

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (URL: [Link])

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. (URL: [Link])

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction | Request PDF - ResearchGate. (URL: [Link])

  • (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one - PubChem. (URL: [Link])

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - ResearchGate. (URL: [Link])

  • 1 - SAFETY DATA SHEET. (URL: [Link])

  • (1S,4S)-2lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one hydrochloride - PubChem. (URL: [Link])

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. (URL: [Link])

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. (URL: [Link])

  • 1,4-diazabicyclo (2.2.2) octane cas no 280-57-9 - Safety Data Sheet. (URL: [Link])

  • Safety Data Sheet HEPTANE Revision 5, Date 14 Oct 2022 - Redox. (URL: [Link])

  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities | Request PDF - ResearchGate. (URL: [Link])

Sources

Exploratory

Identifying the mechanism of action for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffolds

An In-Depth Technical Guide to Elucidating the Mechanism of Action for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Scaffolds as BACE1 Inhibitors Introduction The (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Scaffolds as BACE1 Inhibitors

Introduction

The (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of therapies for Alzheimer's disease. Its rigid bicyclic core serves as a highly effective backbone for the design of potent and selective inhibitors of β-secretase 1 (BACE1), an enzyme central to the amyloidogenic processing of the amyloid precursor protein (APP). This guide provides a comprehensive overview of the mechanism of action for this class of compounds and outlines the experimental workflows required for its validation, tailored for researchers and drug development professionals.

The Molecular Target: β-Secretase 1 (BACE1) and its Role in Alzheimer's Disease

BACE1, also known as β-site APP cleaving enzyme 1, is a transmembrane aspartyl protease. In the amyloidogenic pathway, BACE1 performs the initial cleavage of APP, a crucial step in the generation of the amyloid-β (Aβ) peptides, primarily Aβ40 and Aβ42. These peptides are prone to aggregation, forming the senile plaques that are a pathological hallmark of Alzheimer's disease. The subsequent cleavage of the APP fragment by γ-secretase releases the Aβ peptides. By inhibiting BACE1, the production of Aβ peptides can be significantly reduced, representing a key therapeutic strategy for Alzheimer's disease.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta C99 fragment APP->CTF_beta BACE1 cleavage Abeta Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) CTF_beta->Abeta γ-secretase cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase

Figure 1: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Mechanism of Action: Inhibition of BACE1 by (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Scaffolds

The core mechanism of action for these scaffolds is the direct, competitive inhibition of the BACE1 enzyme. The bicyclic sulfonamide structure acts as a transition-state mimetic, effectively blocking the active site of the protease and preventing the binding and subsequent cleavage of its natural substrate, APP. The potency and selectivity of these inhibitors are often fine-tuned through substitutions at the nitrogen atom of the azabicycloheptane ring and other peripheral positions, which can form additional interactions with residues in the BACE1 active site.

Experimental Workflow for Mechanism of Action Validation

A multi-tiered approach is essential to rigorously validate the mechanism of action. This typically involves a combination of in vitro biochemical assays, cell-based functional assays, and structural biology studies.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_structural Structural Validation biochemical_assay Biochemical Assay (FRET-based BACE1 Inhibition) ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_based_assay Cell-Based Assay (Aβ Reduction in APP-overexpressing cells) ic50_determination->cell_based_assay Confirms cellular activity ec50_determination EC50 Determination cell_based_assay->ec50_determination structural_biology Structural Biology (X-ray Crystallography) ec50_determination->structural_biology Guides structural studies binding_mode Binding Mode Confirmation structural_biology->binding_mode

Figure 2: A tiered experimental workflow for validating BACE1 inhibitors.

In Vitro BACE1 Inhibition Assay (FRET-based)

This assay directly measures the enzymatic activity of BACE1 in the presence of an inhibitor. A common method utilizes a Förster Resonance Energy Transfer (FRET) substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide test compound in DMSO.

    • Dilute recombinant human BACE1 enzyme and the FRET substrate to their working concentrations in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Assay Plate Setup:

    • Add the assay buffer to all wells of a 384-well microplate.

    • Perform a serial dilution of the test compound across the plate. Include positive control (no inhibitor) and negative control (no enzyme) wells.

  • Enzyme Inhibition:

    • Add the BACE1 enzyme to all wells except the negative controls and incubate with the test compound for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FRET substrate to all wells.

  • Signal Detection:

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths over time using a plate reader. The cleavage of the FRET substrate by BACE1 separates the donor and quencher fluorophores, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

CompoundBACE1 IC50 (nM)
Scaffold Core>10,000
Derivative A15.2
Derivative B2.8
Verubecestat1.9

Table 1: Example of BACE1 inhibitory potency for different derivatives.

Cell-Based Aβ Reduction Assay

This assay confirms that the inhibitor can penetrate the cell membrane and engage BACE1 in a cellular context, leading to a reduction in Aβ production.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as HEK293 cells stably overexpressing human APP, in appropriate media.

  • Compound Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Aβ Quantification:

    • Measure the concentration of Aβ40 and Aβ42 in the supernatant using a validated ELISA kit.

  • Data Analysis:

    • Plot the percent reduction in Aβ levels against the logarithm of the inhibitor concentration to determine the EC50 value.

Structural Elucidation via X-ray Crystallography

Determining the co-crystal structure of the inhibitor bound to BACE1 provides the most definitive evidence of the binding mode and mechanism of action.

Protocol:

  • Protein Expression and Purification:

    • Express and purify the catalytic domain of human BACE1.

  • Co-crystallization:

    • Incubate the purified BACE1 with a molar excess of the inhibitor.

    • Screen for crystallization conditions using various precipitants, buffers, and additives.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Refine the structure to obtain a high-resolution model of the BACE1-inhibitor complex.

The resulting structure will reveal the precise interactions between the (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold and the amino acid residues in the BACE1 active site, confirming the mechanism of inhibition.

Conclusion

The (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold represents a highly promising platform for the development of BACE1 inhibitors. A systematic and rigorous approach to elucidating the mechanism of action, combining in vitro, cellular, and structural methods, is paramount for the successful progression of these compounds as potential therapeutic agents for Alzheimer's disease. The experimental workflows detailed in this guide provide a robust framework for the comprehensive characterization of this important class of molecules.

References

  • Discovery of Verubecestat (MK-8931): A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • The discovery of potent BACE1 inhibitors based on a 2-thia-5-azabicyclo[2.2.1]heptane scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BACE1: A key protease in Alzheimer's disease. Annual Review of Pharmacology and Toxicology. [Link]

Protocols & Analytical Methods

Method

The Ascendant Auxiliary: A Technical Guide to (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide in Asymmetric Synthesis

Introduction: A Rigid Scaffold for Precise Stereocontrol In the landscape of asymmetric synthesis, the quest for robust and predictable chiral auxiliaries is perpetual. Among the pantheon of these stereodirecting groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Rigid Scaffold for Precise Stereocontrol

In the landscape of asymmetric synthesis, the quest for robust and predictable chiral auxiliaries is perpetual. Among the pantheon of these stereodirecting groups, bicyclic sultams have carved a significant niche, offering a rigid framework that translates into high levels of diastereoselectivity. This guide delves into the practical application of a noteworthy yet under-documented member of this class: (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide .

Derived from the chiral pool, this bicyclic sultam presents a unique conformational rigidity and steric profile, making it an attractive tool for researchers, scientists, and drug development professionals. Its constrained bicyclo[2.2.1]heptane core effectively shields one face of a prochiral center, directing the approach of incoming reagents with exceptional fidelity. This document provides a comprehensive overview of its synthesis, application in key synthetic transformations, and protocols for its effective removal, empowering chemists to leverage its full potential in the stereocontrolled construction of complex molecules.

Synthesis of the Chiral Auxiliary: Building the Stereodirecting Scaffold

The practical utility of a chiral auxiliary is intrinsically linked to its accessibility. (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can be synthesized from readily available starting materials, with a key step involving an epimerization-lactamization cascade. A representative synthetic approach initiates from trans-4-hydroxy-L-proline, a derivative of the naturally occurring amino acid proline[1].

The synthesis of the analogous (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives from trans-4-hydroxy-L-proline has been well-documented and proceeds through a key epimerization-lactamization cascade of a functionalized (2S,4R)-4-aminoproline methyl ester intermediate[1][2]. Under basic conditions, the stereocenter at the 2-position epimerizes, allowing for an intramolecular aminolysis to form the bridged lactam core[1]. This strategy underscores the accessibility of the bicyclo[2.2.1]heptane framework from the chiral pool. While a specific, detailed protocol for the thia-aza analogue is not as prevalent in the literature, the principles of this cascade reaction provide a strong foundation for its synthesis.

Core Applications: Directing Asymmetric Transformations

The rigid bicyclic structure of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide makes it a powerful controller of stereochemistry in a variety of carbon-carbon bond-forming reactions. The auxiliary is typically first N-acylated to introduce the desired reactive moiety (e.g., an enoyl group for Diels-Alder or a carbonyl group for aldol and alkylation reactions).

Asymmetric Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and the use of chiral auxiliaries provides a reliable method for achieving high enantioselectivity. The N-enoyl derivative of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide serves as a chiral dienophile, reacting with dienes to form cyclic adducts with high diastereoselectivity.

The stereochemical outcome is dictated by the steric hindrance imposed by the bicyclic sultam, which directs the diene to approach from the less hindered face of the dienophile. Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction by coordinating to the carbonyl oxygen of the N-enoyl group, further locking its conformation and increasing its dienophilicity[3].

Caption: Asymmetric Diels-Alder reaction workflow.

Protocol: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol is a representative example based on the well-established use of sultam auxiliaries in Diels-Alder reactions[4].

  • Preparation of the N-Enoyl Sultam:

    • To a solution of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

    • Slowly add the desired acyl chloride (e.g., acryloyl chloride or crotonoyl chloride) (1.2 eq.).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-enoyl sultam.

  • Diels-Alder Cycloaddition:

    • Dissolve the N-enoyl sultam (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere.

    • Add the Lewis acid (e.g., diethylaluminum chloride, 1.2 eq. of a 1.0 M solution in hexanes) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add the diene (e.g., cyclopentadiene or isoprene) (2.0-3.0 eq.) dropwise.

    • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

    • Purify the major diastereomer by flash column chromatography or recrystallization.

Asymmetric Aldol Addition

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products. The N-acyl derivative of the bicyclic sultam can be converted to its corresponding enolate, which then reacts with an aldehyde to furnish the aldol adduct with high diastereoselectivity. The stereochemical outcome is influenced by the formation of a rigid, chelated transition state.

For sultam auxiliaries, titanium enolates often provide excellent stereocontrol[5]. The choice of Lewis acid and base can influence the geometry of the enolate and, consequently, the stereochemistry of the aldol product.

Caption: Asymmetric aldol addition workflow.

Protocol: Titanium-Mediated Asymmetric Aldol Addition

This protocol is adapted from general procedures for titanium-mediated aldol reactions using sulfur-containing chiral auxiliaries[5].

  • N-Acylation: Prepare the N-acyl sultam (e.g., N-propionyl) as described in the Diels-Alder protocol.

  • Aldol Addition:

    • Dissolve the N-acyl sultam (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Add titanium(IV) chloride (1.1 eq. of a 1.0 M solution in DCM) dropwise. The solution should turn deep red.

    • Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) dropwise.

    • Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

    • Cool the reaction to -78 °C and add the aldehyde (1.2 eq.) dropwise.

    • Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Warm the mixture to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

    • Purify the major diastereomer by flash column chromatography.

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl sultams is a reliable method for the synthesis of α-substituted carboxylic acid derivatives. Deprotonation of the N-acyl sultam with a strong base generates a rigid enolate, where one face is effectively blocked by the chiral auxiliary. Subsequent reaction with an electrophile (e.g., an alkyl halide) occurs from the less hindered face.

Protocol: Diastereoselective Alkylation

This protocol is based on standard procedures for the alkylation of sultam-derived enolates[6][7].

  • N-Acylation: Prepare the N-acyl sultam as previously described.

  • Alkylation:

    • Dissolve the N-acyl sultam (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq. of a 1.0 M solution in THF) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

    • Purify the major diastereomer by flash column chromatography.

Cleavage of the Chiral Auxiliary: Liberating the Enantioenriched Product

A critical step in any chiral auxiliary-based strategy is the efficient and non-destructive removal of the auxiliary to reveal the desired enantiomerically enriched product. For N-acyl sultams, several methods are available, allowing for the isolation of the product as a carboxylic acid, ester, or alcohol.

Table 1: Common Cleavage Methods for N-Acyl Sultam Auxiliaries

Product TypeReagents and ConditionsReference
Carboxylic AcidLiOH, H₂O₂ in THF/H₂O[8]
EsterNaOMe in MeOH[9]
AlcoholLiAlH₄ or LiBH₄ in THF or Et₂O[1]

Protocol: Hydrolytic Cleavage to the Carboxylic Acid

This method is often preferred as it is mild and generally proceeds without epimerization of the newly formed stereocenter[8].

  • Dissolve the purified N-acyl sultam adduct (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM after basification.

  • Wash the combined organic extracts containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide stands as a promising and effective chiral auxiliary for a range of asymmetric transformations. Its rigid bicyclic framework provides a predictable and highly ordered environment, leading to excellent levels of stereocontrol in Diels-Alder, aldol, and alkylation reactions. The accessibility of its parent structure from the chiral pool and the established methods for its removal further enhance its appeal for applications in academic and industrial research. As the demand for enantiomerically pure compounds continues to grow, the strategic application of powerful chiral auxiliaries like this bicyclic sultam will remain a cornerstone of modern organic synthesis.

References

  • A Practical Removal Method of Camphorsultam. [Link]

  • Diastereoselective functionalisation of benzo-annulated bicyclic sultams: Application for the synthesis of cis-2,4-diarylpyrrolidines. [Link]

  • Diastereoselective functionalisation of benzo-annulated bicyclic sultams: Application for the synthesis of cis-2,4-diarylpyrrolidines. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • Totally Stereocontrolled Intermolecular Pauson−Khand Reactions of N-(2-Alkynoyl) Sultams. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. [Link]

  • (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. [Link]

  • New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. [Link]

  • BENZOSULTAMS: SYNTHESIS AND APPLICATIONS. [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. [Link]

  • Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions. [Link]

  • Diastereoselective Epoxidation of N‐Enoylsultams with Different Chiral Sultams as Auxiliaries. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

  • A new chiral auxiliary for asymmetric thermal reactions: high stereocontrol in radical addition, allylation, and annulation reactions. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]

  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. [Link]

  • ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link]

  • ChemInform Abstract: New Chiral Sultam Auxiliaries: Preparation and Their Application in Asymmetric Diels—Alder Reactions. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]

  • Asymmetric Catalysis of Diels–Alder Reaction. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. [Link]

  • Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. [Link]

  • thia-5-azabicyclo[2.2.l]heptan-3-one (7). Reaction of 7 with. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

Sources

Application

Application Note: (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide as a Conformationally Restricted Bioisostere in Lead Generation

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a cornerstone of modern drug discovery. While saturated heterocycles like morpholine and piperazine are ubiquitous in FDA-ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a cornerstone of modern drug discovery. While saturated heterocycles like morpholine and piperazine are ubiquitous in FDA-approved drugs, they frequently suffer from metabolic liabilities and suboptimal physicochemical properties[1]. To address these challenges, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has emerged as a premier, next-generation bioisostere. This bridged bicyclic sulfone-amine provides a conformationally locked, sp3 -rich scaffold that dramatically improves metabolic stability, modulates basicity, and offers precise 3D vectorization for engaging challenging target pockets.

Mechanistic Rationale: The Causality of Scaffold Design

The integration of the (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold into a drug candidate is not merely a structural swap; it is a calculated physicochemical intervention driven by three core principles:

A. 3D Conformational Control and Vectorization

Unlike the flexible morpholine ring, which can adopt multiple chair and boat conformations, the [2.2.1] bridged architecture is conformationally locked[2]. This rigidity minimizes the entropic penalty upon target binding. The fixed geometry projects the sulfone oxygens and the amine nitrogen into a highly specific 3D trajectory, allowing for precise engagement with narrow, deep binding pockets—such as the switch II pocket of KRAS[3].

B. pKa Tuning via Inductive Effects

High amine basicity (high pKa) often leads to poor passive membrane permeability and increased risk of hERG channel blockade. In this scaffold, the highly electron-withdrawing sulfone group (2,2-dioxide) exerts a strong inductive effect (-I) across the bridged carbon framework. This significantly attenuates the electron density on the N5 nitrogen, lowering its pKa compared to standard piperazine or morpholine derivatives. The resulting reduction in basicity enhances the molecule's lipophilic efficiency (LipE) and overall safety profile.

C. Abrogation of CYP450-Mediated Metabolism

Morpholine is notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidative dealkylation at the C−H bonds adjacent to the oxygen atom[2]. The (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold lacks these metabolically vulnerable alpha-hydrogens. The rigid bicyclic framework sterically shields the core, conferring near-total resistance to standard oxidative clearance pathways and drastically increasing the compound's half-life ( t1/2​ )[4].

Application in Targeted Covalent Inhibitors: KRAS G12C

A prominent application of this scaffold is in the development of targeted covalent inhibitors for oncology. Recent advancements in 3 utilize this bridged sulfone to overcome resistance mechanisms[3]. By appending the bicyclic amine to a fluoropyridopyrimidine or fluoroquinazoline core, the molecule effectively anchors into the solvent-exposed region of the KRAS protein. This allows the warhead to covalently bind to the mutant cysteine (Cys12), trapping the oncoprotein in its inactive GDP-bound state, and in some novel designs, inhibiting the active GTP-bound state as well[3].

KRAS_Pathway EGFR RTK Activation (EGFR) SOS1 SOS1 (GEF) GDP to GTP Exchange EGFR->SOS1 KRAS_GTP KRAS G12C (Active) GTP-Bound SOS1->KRAS_GTP Activation KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GDP->KRAS_GTP Exchange KRAS_GTP->KRAS_GDP Intrinsic GTPase MAPK Downstream Signaling (RAF/MEK/ERK) KRAS_GTP->MAPK Proliferation Inhibitor (1R,4R)-2-Thia-5-aza... Covalent Inhibitor Inhibitor->KRAS_GDP Locks Inactive State Inhibitor->KRAS_GTP Dual Inhibition

Caption: KRAS G12C signaling pathway and dual-state covalent inhibition mechanism.

Physicochemical Profiling: Comparative Data

The following table summarizes the quantitative advantages of replacing traditional saturated heterocycles with the bridged bicyclic sulfone.

ScaffoldpKa (Secondary Amine)LogD (pH 7.4)Intrinsic Clearance ( Clint​ )3D Character ( Fsp3 )
Morpholine ~ 8.3-0.8High (>50 µL/min/mg)1.0
Piperazine ~ 9.8-1.2High (>50 µL/min/mg)1.0
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide ~ 5.5 - 6.5 ~ -0.2 Low (<10 µL/min/mg) 1.0

Note: Values are representative benchmarks demonstrating the bioisosteric shift. The bridged sulfone significantly lowers pKa and clearance rates while maintaining high Fsp3 character.

Experimental Protocols: Self-Validating Systems

Workflow Step1 1. Scaffold Selection Step2 2. SNAr Coupling (DMSO, 90°C) Step1->Step2 Step3 3. Purification (Prep-HPLC) Step2->Step3 Step4 4. ADME Validation (HLM Assay) Step3->Step4 Step5 5. Lead Optimization Step4->Step5

Caption: Lead generation workflow integrating bridged bicyclic sulfones into target scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Integration

Expertise Note: Standard morpholine integrations often proceed at room temperature. However, the strong inductive effect of the 2,2-dioxide group significantly attenuates the nucleophilicity of the N5 amine. To overcome this activation energy barrier, the reaction requires a polar aprotic solvent to desolvate the nucleophile, coupled with thermal activation.

Materials:

  • (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride (1.2 eq)

  • Electrophilic heteroaryl chloride/fluoride core (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Method:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl electrophile (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the bicyclic amine and scavenge the HCl byproduct without competing for the electrophile.

  • Amine Addition: Add (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride (1.2 eq) in one portion.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90 °C using an aluminum heating block. Monitor progression via LC-MS. Complete conversion typically requires 4–12 hours due to the reduced nucleophilicity of the amine.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMSO. Dry the organic layer over Na2​SO4​ , concentrate, and purify via preparative HPLC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Expertise Note: A robust metabolic stability assay must be a self-validating system[2]. We employ a minus-NADPH control to differentiate enzymatic CYP450 degradation from inherent chemical instability. Verapamil is run concurrently as a high-clearance positive control to ensure microsomal enzymatic viability.

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A and B)

  • Quenching Solution: Ice-cold Acetonitrile containing Internal Standard (IS)

Step-by-Step Method:

  • Master Mix Preparation: Prepare a microsomal suspension in 0.1 M phosphate buffer yielding a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the test compound (bridged sulfone derivative) and the positive control (Verapamil) into separate aliquots of the master mix to achieve a final concentration of 1 µM.

  • Pre-Incubation: Pre-incubate the mixtures at 37 °C for 5 minutes in a shaking water bath.

  • Reaction Initiation (Self-Validating Step):

    • Test Samples: Initiate the reaction by adding the NADPH regenerating system.

    • Negative Control: Add an equivalent volume of plain phosphate buffer (Minus-NADPH) to a parallel set of samples.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of the ice-cold Quenching Solution. Causality: The organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity while extracting the analyte.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

References

  • Title: WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof - Google Patents Source: google.com URL: [3]

  • Title: Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review Source: pharmaceutical-business-review.com URL: [1]

  • Title: A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem Source: benchchem.com URL: [2]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC Source: nih.gov URL: [4]

Sources

Method

Application Note: Advanced NMR Characterization of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Introduction & Scientific Context The (1R,4R)-2-thia-5-azabicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

Introduction & Scientific Context

The (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold has emerged as a highly valuable rigid, polar bioisostere in modern medicinal chemistry. Its unique three-dimensional geometry and distinct vectorization have made it a critical structural motif in the development of targeted covalent inhibitors, most notably in KRAS G12C oncology programs[1][2] and in the design of HIV maturation inhibitors[3].

Because the biological efficacy of these molecules relies heavily on the precise spatial orientation of the amine and sulfone vectors, rigorous structural characterization is paramount. This application note details the causality-driven NMR workflows required to unambiguously assign the connectivity and (1R,4R) stereochemistry of this bicyclic system.

Molecular Anatomy & NMR Causality

The bicyclo[2.2.1]heptane core imposes strict geometric constraints that dictate its NMR behavior. Understanding these physical constraints is the foundation of our analytical strategy:

  • Deshielding Vectors: The strongly electron-withdrawing sulfone ( SO2​ ) at position 2 severely deshields the adjacent C1 (bridgehead) and C3 (methylene) protons. Similarly, the N5 amine deshields C4 and C6, though to a slightly lesser extent.

  • The Karplus Relationship in Rigid Systems: In the bicyclo[2.2.1] system, the dihedral angle between the bridgehead protons (H1, H4) and the endo protons (H3-endo, H6-endo) is approximately 90°. According to the Karplus equation, this results in a vicinal coupling constant ( 3J ) of ~0 Hz. Causality: This physical phenomenon allows for the immediate differentiation of exo and endo protons; exo protons will appear as doublet of doublets (coupled to their geminal partner and the bridgehead), while endo protons will appear as simple doublets (coupled only to their geminal partner).

  • Tumbling Rates and the NOE Zero-Crossing: The molecular weight of the free base is 147.19 Da. In standard NMR solvents at room temperature, molecules of this size tumble at a rate ( ωτc​≈1.12 ) where the Nuclear Overhauser Effect (NOE) transitions from positive to negative, often resulting in vanishing cross-peaks in a standard NOESY experiment. Causality: To prevent false-negative spatial correlations, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is strictly required over NOESY.

Analytical Workflow Visualization

NMR_Workflow Start Sample Prep: CD3CN Minimize Aggregation OneD 1D NMR (1H, 13C) Chemical Shift Profiling Start->OneD COSY 1H-1H COSY Trace Spin Systems OneD->COSY HSQC 1H-13C HSQC Direct C-H Correlations OneD->HSQC HMBC 1H-13C HMBC Quaternary/Bridge Connectivity COSY->HMBC HSQC->HMBC ROESY 2D ROESY (1R,4R) Spatial Validation HMBC->ROESY

2D NMR workflow for assigning the bicyclic scaffold.

Experimental Protocols (Self-Validating Systems)

Sample Preparation and Solvent Selection

Protocol: Dissolve 15–20 mg of the compound in 600 µL of dry Acetonitrile-d3 ( CD3​CN ). Expert Insight: While Chloroform-d ( CDCl3​ ) is standard, it promotes hydrogen-bonded dimerization between the secondary amine and the sulfone groups, leading to severe line broadening. CD3​CN acts as a hydrogen-bond acceptor, breaking up aggregates and yielding sharp, well-resolved multiplets[2].

2D ROESY Acquisition for Stereochemical Validation

To prove the (1R,4R) configuration, spatial correlations between the C7 bridge protons and the exo/endo faces must be established.

Step-by-Step Methodology:

  • Probe Tuning: Perform precise tuning and matching of the probe to the 1H frequency to ensure optimal sensitivity.

  • Pulse Calibration (Critical Self-Validation): Determine the exact 90° pulse width (P1) for the sample. Why? An inaccurate 90° pulse during the ROESY spin-lock will generate TOCSY-type artifacts (through-bond transfer) that can be falsely interpreted as spatial correlations, invalidating the stereochemical assignment.

  • Parameter Setup: Select a 2D ROESY pulse sequence with continuous wave spin-lock.

    • Mixing Time: Set to 200–300 ms.

    • Relaxation Delay (D1): Set to 2.5 s (ensuring >3×T1​ for quantitative recovery).

  • Data Acquisition: Acquire with 2048 x 256 data points.

  • Validation Check: Verify the presence of the H7-syn to H3-exo / H6-exo cross-peaks. The absence of these peaks, coupled with the presence of H7-anti to H3-endo / H6-endo peaks, confirms the rigid bicyclic geometry.

Quantitative Data Presentation

The following table summarizes the representative chemical shifts and coupling constants expected for the free base in CD3​CN at 400 MHz, derived from structural heuristics and related patent literature[2][3].

Table 1: Representative 1H and 13C NMR Assignments in CD3​CN

PositionAtom Type 13C Shift (ppm) 1H Shift (ppm)MultiplicityCoupling Constants ( J in Hz)
1 CH (Bridgehead)~ 62.04.15m-
2 SO2​ (Quaternary)----
3 CH2​ (exo)~ 55.03.40dd Jgem​ = 13.5, Jvic​ = 4.0
3 CH2​ (endo)~ 55.03.15d Jgem​ = 13.5
4 CH (Bridgehead)~ 58.03.85m-
5 NH-2.80br s-
6 CH2​ (exo)~ 48.03.20dd Jgem​ = 12.0, Jvic​ = 3.5
6 CH2​ (endo)~ 48.02.95d Jgem​ = 12.0
7 CH2​ (syn)~ 35.02.10dt Jgem​ = 10.5, JW​ = 2.0
7 CH2​ (anti)~ 35.01.90d Jgem​ = 10.5

Note: The near-zero coupling between the bridgehead protons (H1, H4) and the endo protons (H3-endo, H6-endo) is a hallmark of the bicyclo[2.2.1]heptane system. Furthermore, W-coupling ( JW​≈2.0 Hz) is frequently observed between the H7-syn proton and the exo protons across four bonds.

References

  • Source: Google Patents (WO2024229444A2)
  • Source: Google Patents (WO2023081840A1)
  • Source: Google Patents (US8889854B2)

Sources

Application

Application Note: Design and Synthesis of Constrained Peptidomimetics Utilizing (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rigidification, sterically hindered peptide coupling, and pharmacokinetic optimization. Introduction & Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rigidification, sterically hindered peptide coupling, and pharmacokinetic optimization.

Introduction & Scientific Rationale

The translation of native peptides into viable therapeutics is frequently hindered by their inherent liabilities: rapid proteolytic degradation, poor membrane permeability, and lack of oral bioavailability. To overcome these challenges, medicinal chemists employ structural rigidification to create constrained peptidomimetics .

Recently, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has emerged as a highly specialized, premium building block in advanced drug discovery [1]. When incorporated into a peptide backbone—typically as a C-terminal cap, a proline surrogate, or a side-chain linker—this bridged bicyclic secondary amine provides profound structural and physicochemical advantages.

Mechanistic Insights: Why this specific scaffold?
  • Extreme Conformational Restriction: The [2.2.1] bridged bicyclic system acts as a severe structural lock. Unlike monocyclic surrogates (e.g., pyrrolidine or piperidine), the bridged architecture restricts the ϕ and ψ dihedral angles of the peptide backbone, pre-organizing the molecule into its bioactive conformation and drastically reducing the entropic penalty upon target binding.

  • The Sulfone Bioisostere Effect: The 2,2-dioxide (sulfone) moiety is a highly polar, non-metabolizable functional group. It acts as a powerful hydrogen-bond acceptor, mimicking the properties of a peptide carbonyl or transition-state intermediate [2, 3]. Crucially, the strong dipole moment of the sulfone significantly improves aqueous solubility (lowering LogD) without introducing the oxidative liabilities associated with thioethers.

  • Proteolytic Shielding: The steric bulk of the bicyclic system physically blocks the approach of exopeptidases and endopeptidases, extending the plasma half-life of the resulting mimic.

Experimental Design: Overcoming Steric Hindrance

Coupling a peptide acid to the secondary amine of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide presents a significant synthetic challenge. The nitrogen atom is buried within the rigid [2.2.1] cavity, making it highly sterically hindered.

Causality in Reagent Selection: Standard carbodiimide reagents (e.g., DIC/Oxyma) are generally insufficient for this transformation, often resulting in unreacted starting material or epimerization of the C-terminal amino acid. To drive this reaction, we utilize COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate). COMU generates a highly reactive oxime-based active ester and contains a morpholino group that enhances solubility and reactivity for hindered secondary amines [4]. Coupled with elevated temperatures (50°C), this ensures complete amidation.

Self-Validating Protocol: Solid-Phase Incorporation

The following protocol details the on-resin C-terminal or side-chain amidation of a peptide using the bicyclic sulfone scaffold.

Materials Required
  • Resin: Peptide synthesized on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) if solution-phase coupling is preferred, or standard Wang/Rink Amide resin for side-chain functionalization.

  • Building Block: (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride.

  • Coupling Reagents: COMU, N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Transfer 0.1 mmol of the resin-bound peptide (with a free carboxylate) to a fritted reaction vessel.

  • Swell the resin in 5 mL of anhydrous DMF for 30 minutes at room temperature. Drain the solvent.

Step 2: Active Ester Formation & Coupling

  • In a separate vial, dissolve 0.3 mmol (3 eq) of COMU in 2 mL of anhydrous DMF.

  • Add 0.6 mmol (6 eq) of DIPEA to the COMU solution. A color change (typically to yellow/orange) indicates the activation of the uronium salt.

  • Add the activated mixture to the resin. Agitate for 5 minutes to form the active ester on the peptide's C-terminus.

  • Add 0.3 mmol (3 eq) of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride directly to the reaction vessel, followed by an additional 0.3 mmol (3 eq) of DIPEA to neutralize the hydrochloride salt.

  • Critical Step: Heat the reaction vessel to 50°C using a microwave peptide synthesizer or a conventional heating block. Agitate continuously for 2 hours. Rationale: Thermal energy is required to overcome the activation barrier imposed by the steric bulk of the [2.2.1] bridge.

Step 3: Validation & QC Checkpoint (Self-Validating System)

  • Withdraw a micro-aliquot (~2 mg) of the resin.

  • Treat with 200 µL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O) for 15 minutes.

  • Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Validation: Proceed to Step 4 only if the LC-MS confirms the mass shift corresponding to the addition of the scaffold (Expected mass addition: +129.17 Da relative to the free peptide acid). If incomplete, repeat Step 2.

Step 4: Global Cleavage and Deprotection

  • Wash the bulk resin thoroughly with DMF (3x), DCM (3x), and dry under vacuum.

  • Treat the resin with 5 mL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O) for 2 hours at room temperature.

  • Filter the cleavage solution into 40 mL of cold diethyl ether to precipitate the constrained peptidomimetic.

  • Centrifuge, decant the ether, and lyophilize the resulting pellet for downstream RP-HPLC purification.

Quantitative Data Presentation

The incorporation of the bicyclic sulfone scaffold yields dramatic improvements in the pharmacokinetic and pharmacodynamic profiles of the resulting peptidomimetic.

PropertyWild-Type Linear PeptideBicyclic Sulfone MimicMechanistic Rationale
Conformational State Highly flexible (Random coil)Constrained (Pre-organized)The [2.2.1] bridge physically locks the backbone dihedral angles, reducing flexibility.
Plasma Half-Life ( T1/2​ ) < 30 minutes> 4.5 hoursSteric bulk and non-natural architecture prevent recognition by circulating proteases.
LogD (at pH 7.4) -1.2-1.9The highly polar 2,2-dioxide (sulfone) moiety significantly increases aqueous solubility.
Target Affinity ( IC50​ ) 450 nM12 nMPre-organization of the binding conformation drastically reduces the entropic penalty of binding.

Synthetic Workflow Visualization

G N1 1. Linear Peptide Synthesis (Fmoc-SPPS on Resin) N2 2. C-Terminal Activation (COMU / DIPEA / DMF) N1->N2 Deprotect & Wash N3 3. Scaffold Incorporation Add (1R,4R)-2-Thia-5-aza... (50°C, 2 Hours) N2->N3 Active Ester Formation N4 4. Cleavage & Deprotection (TFA / TIPS / H2O) N3->N4 Wash & Dry Resin N5 5. Purification & QC (Prep-HPLC / LC-MS) N4->N5 Ether Precipitation N6 Constrained Peptidomimetic (Ready for Assay) N5->N6 Lyophilization

Workflow for incorporating the bicyclic sulfone scaffold into peptide mimics via SPPS.

References

  • Title: Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer (WO2024229442A1)
  • Title: Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Total Synthesis of Novel Bioactive Cyclic Peptide Natural Products Source: Technical University of Munich (mediaTUM) URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Topic: Yield Optimization for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the intricacies of constructing chiral bridged bicyclic scaffolds. The synthesis of (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is notoriously challenging due to competing intermolecular side reactions and the extreme polarity of the final salt.

This guide deconstructs the synthetic workflow, addressing the exact thermodynamic and kinetic pitfalls that suppress your reaction yields, and provides self-validating protocols to ensure reproducibility.

Visualizing the Synthetic Architecture

Before troubleshooting specific bottlenecks, it is critical to align on the standard synthetic pathway. The most robust route begins with the chiral pool precursor, trans-4-hydroxy-D-proline, which undergoes protection, reduction, activation, and a critical double-nucleophilic cyclization.

SynthesisWorkflow N1 trans-4-hydroxy-D-proline (Starting Material) N2 1. Protection & Esterification (Boc2O, MeOH/HCl) N1->N2 N3 2. Reduction (LiBH4, THF) N2->N3 N4 3. Activation (MsCl, Et3N, DCM) N3->N4 N5 4. Thio-Cyclization (Na2S, DMF, 60°C) N4->N5 N6 5. Oxidation (Oxone, MeOH/H2O) N5->N6 N7 6. Deprotection (4M HCl in Dioxane) N6->N7 N8 (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl N7->N8

Figure 1: Synthetic workflow for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Troubleshooting FAQs & Causality Analysis

Q1: Why is my yield during the thio-cyclization step (Na₂S) consistently below 30%? The Causality: The formation of the 2-thia bridge via double nucleophilic displacement of the dimesylate intermediate is governed by the strict competition between intramolecular cyclization (Sₙ2) and 1[1]. Because the transition state requires a highly specific pseudo-envelope conformation, the kinetic barrier for cyclization is elevated. At concentrations above 0.1 M, intermolecular collisions outpace the intramolecular ring closure, leading to polymeric thioethers. Furthermore, temperatures exceeding 80°C promote E2 elimination of the mesylate, forming unreactive alkenes.

SideReactions Dimesylate Intermediate Dimesylate Target Bicyclic Thioether (Target) Dimesylate->Target Intramolecular SN2 (Dilute, 60°C) Oligomer Oligomers (High Conc.) Dimesylate->Oligomer Intermolecular SN2 (Conc. >0.1M) Alkene Elimination Product (High Temp) Dimesylate->Alkene E2 Elimination (Temp >80°C)

Figure 2: Competing reaction pathways during the thio-cyclization step.

The Solution: Implement pseudo-high-dilution conditions. Maintain the reaction concentration between 0.02 M and 0.05 M and utilize a syringe pump to slowly add the dimesylate to a pre-heated (60°C) solution of Na₂S in anhydrous DMF.

Quantitative Yield Optimization Data:

Concentration (M) Temperature (°C) Addition Time (h) Oligomerization (%) E2 Elimination (%) Target Thioether Yield (%)
0.50 80 0.5 45.2 25.1 15.4
0.10 80 1.0 20.5 30.3 35.0

| 0.05 | 60 | 4.0 | < 5.0 | 15.2 | 72.8 |

Q2: During the oxidation of the thioether to the sulfone, I observe incomplete conversion or complex mixtures. How can I improve chemoselectivity? The Causality: Using stoichiometric mCPBA often leads to a mixture of sulfoxide and sulfone. Pushing the reaction with excess mCPBA can cause partial deprotection of the Boc group due to the acidic byproduct (m-chlorobenzoic acid), leading to subsequent N-oxidation or degradation, a common issue in 2 [2]. The Solution: Transition to Oxone (potassium peroxymonosulfate) in a biphasic mixture of MeOH and water (1:1). Oxone is a superior, chemoselective oxidant for converting thioethers directly to sulfones without generating harsh acidic byproducts that compromise the Boc protecting group.

Q3: The final Boc-deprotection yields a gummy residue instead of a crystalline solid. How do I isolate the pure hydrochloride salt? The Causality: The target molecule, 3 [3], is exceptionally hygroscopic. Trace water in your solvent or ambient humidity during filtration causes the salt to deliquesce into a gum. The Solution: Conduct the deprotection using strictly anhydrous 4M HCl in dioxane. Precipitate the product using anhydrous methyl tert-butyl ether (MTBE) and filter under a blanket of dry argon.

Validated Experimental Protocols
Protocol A: High-Dilution Thio-Cyclization

Objective: Maximize intramolecular Sₙ2 to form the bicyclic thioether while suppressing oligomerization.

  • Preparation: Dissolve Na₂S (anhydrous, 1.5 eq) in anhydrous DMF (volume calculated to achieve 0.05 M relative to the substrate) and heat to 60°C under an argon atmosphere.

  • Addition: Dissolve the N-Boc-dimesylate intermediate in a minimal volume of anhydrous DMF. Add this solution dropwise via a syringe pump over 4 hours to the vigorously stirring Na₂S solution.

  • Self-Validation Check: Monitor the reaction by LC-MS. The system is validated as complete when the dimesylate mass (M+Na = 412) disappears and the target thioether mass (M+H = 216) plateaus. Crucial: If an M+H = 431 peak appears, oligomerization is occurring; immediately reduce the syringe pump addition rate.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Sulfone Oxidation

Objective: Achieve complete oxidation to the 2,2-dioxide without triggering Boc-deprotection.

  • Reaction Setup: Dissolve the crude bicyclic thioether in a 1:1 mixture of MeOH and H₂O (0.2 M concentration).

  • Oxidation: Add Oxone (3.0 eq) in one portion at 0°C. Stir and allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Check: Monitor via TLC (1:1 Hexanes/EtOAc). The thioether (R_f ~0.6) will rapidly convert to a highly polar sulfoxide intermediate (R_f ~0.1), which slowly converts to the final sulfone (R_f ~0.3). The reaction is self-validated as complete only when the R_f ~0.1 spot is entirely consumed.

  • Isolation: Filter the white precipitate (potassium salts). Extract the filtrate with DCM, wash with brine, dry, and evaporate to yield the pure N-Boc sulfone.

Protocol C: Anhydrous Deprotection and Crystallization

Objective: Isolate the highly hygroscopic hydrochloride salt as a free-flowing solid.

  • Deprotection: Dissolve the N-Boc sulfone in anhydrous DCM (0.1 M). Add 4M HCl in dioxane (10 eq). Stir at room temperature for 3 hours.

  • Self-Validation Check: Gas evolution (CO₂) will cease. LC-MS must show the complete loss of the Boc group, confirming the presence of the target mass (Target M+H = 148.04).

  • Precipitation: Vigorously add 5 volumes of anhydrous MTBE to the reaction mixture to crash out the white hydrochloride salt.

  • Isolation: Filter rapidly through a Schlenk frit under positive argon pressure. Wash with cold anhydrous MTBE and dry in vacuo at 40°C for 12 hours.

References
  • Enantiospecific Synthesis of Heterocycles from α-Amino Acids, Chemical Reviews (ACS Public
  • C-17 bicyclic amines of triterpenoids with HIV maturation inhibitory activity, US Patent 8889854B2 (Google P
  • 1909336-43-1 | 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride, BLDpharm.

Sources

Optimization

Troubleshooting poor solubility of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide in organic solvents

Welcome to the technical support resource for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this unique bicyclic sulfone amine. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful use of this compound in your experiments.

Understanding the Molecule: A-Priori Solubility Profile

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide possesses a distinct chemical architecture that dictates its solubility behavior. The presence of a highly polar sulfone group (SO₂) and a basic secondary amine within a rigid bicyclic system results in a molecule with moderate polarity. The sulfone group can act as a hydrogen bond acceptor, while the amine can function as both a hydrogen bond donor and acceptor.[1] This duality suggests an affinity for polar solvents. However, the compact and rigid bicyclic structure can lead to high crystal lattice energy, which may counteract its inherent polarity, making it challenging to dissolve even in some polar solvents.

Troubleshooting Guide: Poor Solubility in Organic Solvents

This section is structured in a question-and-answer format to directly address the solubility challenges you may encounter.

Question 1: I am having difficulty dissolving the compound in a non-polar solvent (e.g., hexane, toluene). What should I do?

Answer:

It is expected that (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide will exhibit poor solubility in non-polar solvents. The polar sulfone and amine functional groups are not readily solvated by non-polar environments.

Recommended Actions:

  • Switch to a More Polar Solvent: Your first step should be to select a more polar solvent. A good starting point would be a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), or a polar protic solvent like ethanol or methanol.

  • Consider a Co-solvent System: If you must use a predominantly non-polar solvent for your experimental conditions, consider adding a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can significantly increase the solubility of a compound.[2] Start by adding a small percentage (e.g., 5-10%) of a polar solvent like DMSO or ethanol to your non-polar solvent.

Question 2: The compound is not dissolving well in a polar aprotic solvent (e.g., Acetonitrile, Acetone). What are my next steps?

Answer:

While more soluble in polar solvents, high concentrations may still be difficult to achieve due to the aforementioned crystal lattice energy.

Recommended Actions:

  • Introduce a Protic Co-solvent: The hydrogen bonding capability of a protic solvent can aid in breaking down the crystal lattice. Adding a small amount of methanol or ethanol to your aprotic solvent can enhance solubility.

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40°C) can increase the kinetic energy of the system and improve the rate and extent of dissolution. Additionally, sonication can help break apart solid particles and accelerate the dissolution process.

  • Switch to a Stronger Polar Aprotic Solvent: If solubility in acetonitrile or acetone is insufficient, moving to a more powerful polar aprotic solvent like DMSO or DMF is recommended.

Question 3: How can I improve the solubility of the free base form in aqueous or alcoholic solutions?

Answer:

The presence of the basic amine group makes the solubility of the free base form of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide highly dependent on pH.[3]

Recommended Actions:

  • pH Adjustment: By lowering the pH of the solution with a dilute acid (e.g., 0.1 M HCl), you can protonate the secondary amine, forming the corresponding ammonium salt. This salt will have significantly higher solubility in polar protic solvents like water and alcohols.[4] Always check that the final pH is compatible with your experimental setup.

  • Salt Form: If your experimental protocol allows, consider using the commercially available hydrochloride salt of the compound, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride.[5] This will offer superior solubility in aqueous solutions and polar protic solvents.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting poor solubility.

G cluster_non_polar Non-Polar Solvent Workflow cluster_polar_aprotic Polar Aprotic Solvent Workflow cluster_polar_protic Polar Protic Solvent Workflow (Free Base) start Start: Poor Solubility Observed solvent_type What is the solvent type? start->solvent_type non_polar Non-Polar (e.g., Toluene, Hexane) solvent_type->non_polar Non-Polar polar_aprotic Polar Aprotic (e.g., ACN, Acetone) solvent_type->polar_aprotic Polar Aprotic polar_protic Polar Protic (e.g., EtOH, H2O) solvent_type->polar_protic Polar Protic np_action1 Switch to Polar Solvent (e.g., DMSO, EtOH) non_polar->np_action1 np_action2 Use Co-solvent (e.g., 10% EtOH in Toluene) non_polar->np_action2 pa_action1 Add Protic Co-solvent (e.g., 5% MeOH) polar_aprotic->pa_action1 pp_action1 Adjust pH to acidic range (e.g., pH 4-6) polar_protic->pp_action1 pp_action2 Use Hydrochloride Salt Form polar_protic->pp_action2 end Solubility Achieved np_action1->end pa_action2 Apply Gentle Heat/Sonication pa_action1->pa_action2 pa_action3 Switch to Stronger Solvent (e.g., DMSO, DMF) pa_action2->pa_action3 pa_action3->end pp_action1->end

Caption: A decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide in common organic solvents?

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherPoorly SolubleThe high polarity of the sulfone and amine groups is incompatible with non-polar solvents.
Polar Aprotic Acetonitrile (ACN), Acetone, THFSparingly SolubleThese solvents can solvate the polar functional groups, but strong crystal lattice forces may limit solubility at high concentrations.
Polar Aprotic (Strong) DMSO, DMFSolubleThese are powerful solvents capable of overcoming the crystal lattice energy and effectively solvating the polar regions of the molecule.
Polar Protic Methanol, EthanolModerately SolubleThese solvents can engage in hydrogen bonding with both the sulfone and amine groups, aiding dissolution.
Aqueous WaterSparingly Soluble (as free base)The organic backbone limits water solubility. Solubility is expected to be pH-dependent.
Aqueous (Acidic) Dilute HClSolubleProtonation of the amine to form the highly soluble hydrochloride salt.[4]

Q2: I need to prepare a stock solution. What is the best solvent to use?

A2: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful polar aprotic solvent that should readily dissolve the compound.

Q3: How does the hydrochloride salt form of the compound differ in solubility?

A3: The hydrochloride salt, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride, is the protonated form of the molecule where the secondary amine has formed a salt with hydrochloric acid. This ionic character dramatically increases its solubility in water and other polar protic solvents. However, it will be less soluble in non-polar organic solvents.

Q4: Can I use heat to dissolve the compound?

A4: Yes, gentle heating can be an effective method to increase the solubility of the compound. However, it is crucial to first assess the thermal stability of the molecule to avoid degradation. For most applications, heating up to 40-50°C should be safe, but it is always recommended to perform a stability test if you plan to heat the solution for an extended period.

Q5: The compound precipitates out of my co-solvent system upon standing. How can I prevent this?

A5: Precipitation from a co-solvent system often indicates that the solution is supersaturated.

  • Increase the proportion of the better solvent: Gradually increase the percentage of the co-solvent in which the compound is more soluble.

  • Re-dissolve with heat and cool slowly: Heating the solution to re-dissolve the precipitate and then allowing it to cool slowly to room temperature can sometimes result in a stable, saturated solution.

  • Work with lower concentrations: If possible, adjust your experimental protocol to use a lower, more stable concentration of the compound.

Mechanism of pH-Dependent Solubility

The following diagram illustrates how pH adjustment enhances the solubility of the compound in polar protic solvents.

G cluster_low_solubility Low Solubility (Neutral/Basic pH) cluster_high_solubility High Solubility (Acidic pH) free_base (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (Free Base) - Sparingly soluble in H2O protonation + H⁺ (Acidification) free_base->protonation hcl_salt Protonated Amine (Hydrochloride Salt) - Readily soluble in H2O deprotonation - H⁺ (Basification) hcl_salt->deprotonation protonation->hcl_salt deprotonation->free_base

Caption: Protonation of the amine at acidic pH increases aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. For 1 mL of a 10 mM solution (MW: 163.22 g/mol ), you will need 1.6322 mg.

  • Add Solvent: Add the weighed compound to a clean vial. Using a calibrated pipette, add the calculated volume of DMSO.

  • Dissolution: Vortex the vial for 30-60 seconds. If the compound is not fully dissolved, gently warm the vial to 30-40°C for 5-10 minutes, followed by brief vortexing or sonication.

  • Storage: Once fully dissolved, store the stock solution at the recommended temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: pH Adjustment to Enhance Aqueous Solubility
  • Prepare a Suspension: Add the desired amount of the free base compound to water or an aqueous buffer.

  • Acidification: While stirring, add 0.1 M HCl dropwise to the suspension.

  • Monitor Dissolution: Continue adding the acid and monitoring the pH until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Final pH Adjustment: If necessary, adjust the final pH to the desired value for your experiment, ensuring it remains in a range where the compound is soluble. Be cautious not to raise the pH too much, as this may cause the compound to precipitate.

References

  • PubChem. (1S,4S)-2Lambda4-thia-5-azabicyclo[2.2.1]heptan-2-one. National Center for Biotechnology Information. [Link]

  • ECHA. 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol - Dossier Content. European Chemicals Agency. [Link]

  • BYJU'S. Physical Properties of Amines. [Link]

  • LibreTexts, C. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? [Link]

  • askIITians. (2013, February 18). Amines are soluble in organic solvents whereas ammonium salts are not. [Link]

  • ChemRxiv. BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. [Link]

  • PubChem. (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]

  • Jordan, T. E., & Kipnis, F. (1949). Solubility Characteristics of Sulfones. Industrial & Engineering Chemistry, 41(11), 2635–2637. [Link]

  • IUPAC. Solubility Data Series. International Union of Pure and Applied Chemistry. [Link]

  • NextSDS. (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. [Link]

  • ResearchGate. (2018, January 17). What is the solubility property of 7-azabicyclo [2.2.1] heptane? [Link]

  • CentAUR. (2021, March 24). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. [Link]

  • NextSDS. (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride. [Link]

  • Diva-Portal.org. (2005, June 7). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. [Link]

  • TU Delft Research Portal. (2016, November 21). Solubility of sulfur compounds in commercial physical solvents and an ionic liquid from Monte Carlo simulations. [Link]

  • ResearchGate. (2025, December 18). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. [Link]

Sources

Troubleshooting

Overcoming steric hindrance during N-alkylation of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Welcome to the technical support resource for the N-alkylation of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. This bicyclic sulfonamide is a valuable chiral building block in medicinal chemistry, but its rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the N-alkylation of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. This bicyclic sulfonamide is a valuable chiral building block in medicinal chemistry, but its rigid structure presents significant challenges for synthetic modification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome the primary obstacle: steric hindrance.

The Core Challenge: Steric and Electronic Constraints

The nitrogen atom in the 2-Thia-5-azabicyclo[2.2.1]heptane scaffold is a secondary amine, but its reactivity is severely diminished by two key factors:

  • Steric Hindrance: The rigid, bridged bicyclic structure physically blocks the approach of electrophiles to the nitrogen's lone pair of electrons. The concave nature of the ring system effectively shields the nitrogen atom.

  • Electronic Deactivation: The adjacent sulfonyl group (2,2-dioxide) is strongly electron-withdrawing. This inductively pulls electron density away from the nitrogen, reducing its nucleophilicity and making it a weaker base.[1]

These combined effects mean that standard N-alkylation conditions often result in low or no product yield.

cluster_0 Steric and Electronic Hindrance A Bicyclic Scaffold (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide B Steric Shielding (Bridged Ring System) A->B C Electronic Deactivation (SO2 Group) A->C D Reduced Nucleophilicity of Nitrogen B->D C->D E Failed N-Alkylation D->E

Caption: Factors contributing to low reactivity in N-alkylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the N-alkylation of this substrate in a question-and-answer format.

Question 1: My standard SN2 alkylation with an alkyl halide is failing. I see only starting material even at elevated temperatures. What's going wrong and what should I try next?

Answer: This is the most common issue and stems directly from the steric and electronic properties of the substrate. The nucleophilicity of the nitrogen is too low for a classical SN2 reaction under standard conditions.

Probable Cause:

  • Insufficient Nucleophilicity: The sulfonamide nitrogen is not a strong enough nucleophile to attack the alkyl halide.

  • Poor Leaving Group: You may be using an alkyl chloride or bromide, which are less reactive than iodides or triflates.

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the weakly acidic N-H bond of the sulfonamide, resulting in a low concentration of the more nucleophilic amide anion.

Recommended Solutions & Protocol Adjustments:

ParameterStandard Approach (Often Fails)Recommended AdjustmentRationale
Alkylating Agent Alkyl chloride, Alkyl bromideAlkyl iodide, Alkyl triflate, Benzyl bromideI⁻ and OTf⁻ are superior leaving groups, increasing the electrophilicity of the carbon and lowering the activation energy.
Base K₂CO₃, Et₃NNaH, KHMDS, LiHMDSStrong, non-nucleophilic bases ensure near-quantitative deprotonation to form the more reactive amide anion.[2]
Solvent THF, CH₂Cl₂DMF, DMSOPolar aprotic solvents enhance the rate of SN2 reactions by solvating the counter-ion of the base and leaving the nucleophile more "naked" and reactive.
Temperature Room Temperature to 50 °C60 °C to 100 °CIncreased thermal energy helps overcome the activation barrier. Monitor carefully for decomposition.

Step-by-Step Protocol: Enhanced SN2 Conditions

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Question 2: I'm getting some product, but the yield is very low and inconsistent. Are there alternative methods to direct alkylation?

Answer: Yes. When direct SN2 approaches are low-yielding, it is highly recommended to switch to alternative strategies that do not rely on the direct attack of the nitrogen on a simple alkyl halide. Reductive amination and the Mitsunobu reaction are two powerful alternatives.

Alternative 1: Reductive Amination

This method is one of the most effective for alkylating hindered amines. It involves the in situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride agent.[3][4] This approach avoids harsh bases and highly reactive alkylating agents.

Key Advantages:

  • Mild reaction conditions.[4]

  • High functional group tolerance.

  • Avoids over-alkylation issues common with simple amines.[5][6]

  • Can be performed as a one-pot procedure.[3]

start Start step1 Combine Amine + Aldehyde/Ketone in Dichloroethane (DCE) start->step1 step2 Add Acetic Acid (cat.) Stir 30 min step1->step2 step3 Add Sodium Triacetoxyborohydride (NaBH(OAc)3) step2->step3 step4 Stir at RT for 12-24h Monitor by TLC/LC-MS step3->step4 step5 Aqueous Workup (Sat. NaHCO3) step4->step5 end Purification step5->end

Caption: General workflow for one-pot reductive amination.

Recommended Reducing Agents:

Reducing AgentProsConsTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for iminium ions over carbonyls, commercially available.[7]Moisture sensitive.Acetic acid (cat.), DCE or CH₂Cl₂, Room Temp.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective.Highly toxic (releases HCN gas in acidic conditions). Requires careful pH control.Methanol, pH 6-7.
Hydrogen (H₂) with Pd/C Clean, atom-economical.Requires specialized hydrogenation equipment; catalyst can sometimes be pyrophoric.Methanol or Ethanol, H₂ balloon or Parr shaker.

Step-by-Step Protocol: Reductive Amination with NaBH(OAc)₃

  • Dissolve (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Alternative 2: Mitsunobu Reaction

The Mitsunobu reaction is an excellent method for forming C-N bonds with inversion of stereochemistry at the alcohol carbon. It uses an alcohol as the alkylating agent precursor, activated in situ by a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[8][9] This method is particularly useful for alkylating acidic N-H bonds, such as those in sulfonamides.[10][11]

Mechanism Overview:

  • PPh₃ and DEAD/DIAD react to form a phosphonium salt adduct.

  • The acidic N-H of the sulfonamide protonates this adduct.

  • The resulting alcoholate anion attacks the activated phosphorus, forming an oxyphosphonium salt. This makes the hydroxyl group an excellent leaving group.

  • The sulfonamide anion acts as the nucleophile, attacking the carbon and displacing the triphenylphosphine oxide (TPPO) in an SN2 fashion.

cluster_mitsunobu Mitsunobu Reaction Pathway reagents Amine (R2NH) + Alcohol (R'-OH) + PPh3 + DEAD/DIAD adduct [PPh3-DEAD] Adduct Formation reagents->adduct Step 1 activation Alcohol Activation (Oxyphosphonium Salt) adduct->activation Step 2 attack SN2 Attack by Amine Anion activation->attack Step 3 products N-Alkylated Product + TPPO + Reduced DEAD/DIAD attack->products Step 4

Sources

Optimization

Technical Support Center: Handling and Storage of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Welcome to the Application Scientist Support Center. As a highly constrained chiral bicyclic sultam, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (frequently supplied as a hydrochloride salt) is a critical build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a highly constrained chiral bicyclic sultam, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (frequently supplied as a hydrochloride salt) is a critical building block in the synthesis of advanced therapeutics. It is prominently featured in the development of 1[1] and 2[2].

Due to its strained [2.2.1] bicyclic framework and the hygroscopic nature of its salt form, improper storage rapidly leads to degradation. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the chemical and chiral integrity of your batches.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The bond angles in the bicyclic [2.2.1] system deviate significantly from ideal tetrahedral geometries, creating inherent ring strain. Furthermore, the sulfone group (2,2-dioxide) acts as a powerful electron-withdrawing group. When exposed to moisture or thermal stress, the system seeks to relieve this strain through ring-opening or decomposition.

Degradation Intact Intact Bicyclic Sultam (1R,4R)-2-Thia-5-aza... Moisture Moisture Ingress (Hygroscopic HCl Salt) Intact->Moisture Thermal Thermal Stress (>25°C Prolonged) Intact->Thermal Hydrolysis Ring-Opening Hydrolysis (Strain Relief) Moisture->Hydrolysis Decomp Thermal Decomposition (Extrusion of SO2) Thermal->Decomp Degraded Degraded Intermediates (Loss of Chiral Integrity) Hydrolysis->Degraded Decomp->Degraded

Caption: Causality of chemical degradation pathways for strained bicyclic sultam systems.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my batch of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide look clumpy or sticky upon opening? A: This compound is most commonly supplied as a 3[3]. Amine hydrochlorides are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs moisture and deliquesces (dissolves in its own absorbed water). This creates a localized acidic microenvironment that accelerates the nucleophilic hydrolysis of the strained bicyclic sultam ring.

Q: Is cold-chain transportation strictly necessary for this building block? A: Yes. Commercial suppliers mandate 4[4] because the framework is susceptible to thermal degradation. Prolonged exposure to temperatures above 25°C can lead to the extrusion of sulfur dioxide (SO₂) or retro-cycloadditions, destroying the chiral integrity of the stereocenters.

Q: Can I store this compound in a standard laboratory refrigerator (4°C)? A: For short-term storage (under 6 months), 4°C is acceptable provided the vial is backfilled with an inert gas (Argon or Nitrogen) and kept inside a secondary desiccator. For long-term storage, -20°C is required to halt kinetic degradation pathways.

Part 3: Quantitative Storage Guidelines

To maximize the shelf-life of your inventory, adhere strictly to the environmental parameters outlined below.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf-Life
Optimal (Long-Term) -20°CArgon / NitrogenAmber glass, PTFE-lined cap> 24 months
Acceptable (Short-Term) 2°C to 8°CArgon / NitrogenSealed vial in desiccator6 months
Suboptimal (Benchtop) 20°C to 25°CAmbient AirStandard glass vial< 2 weeks (caking risk)
Destructive (Stress) > 40°CHigh HumidityOpen container< 48 hours (hydrolysis)

Part 4: Troubleshooting & Self-Validating Protocols

Protocol A: Anhydrous Reaction Setup Workflow

Causality: Opening a cold vial directly on the benchtop causes immediate condensation of atmospheric moisture onto the cold powder, initiating hydrolysis. The following workflow prevents thermal shock and moisture ingress.

Workflow A 1. Long-Term Storage (-20°C, Sealed Amber Vial) B 2. Equilibration (Thaw in Desiccator to RT) A->B C 3. Inert Transfer (Glovebox with Argon/N2) B->C D 4. Rapid Weighing (Minimize Ambient Exposure) C->D E 5. Reaction Setup (Anhydrous Solvents) D->E

Caption: Step-by-step workflow for handling hygroscopic bicyclic sultams to prevent moisture degradation.

Step-by-Step Methodology:

  • Remove the sealed amber vial from the -20°C freezer.

  • Place the intact, sealed vial into a desiccator and allow it to equilibrate to room temperature for at least 2 hours.

  • Transfer the equilibrated vial into a glovebox maintained under an Argon atmosphere.

  • Weigh the required mass rapidly and transfer it directly into the reaction vessel containing anhydrous solvents.

  • Self-Validation Check: The powder should easily fall from the spatula without adhering to the metal. While minor static cling is normal, sticky adhesion indicates the equilibration step was rushed and condensation occurred.

Protocol B: Azeotropic Recovery of Moisture-Exposed Batches

Causality: If your batch has clumped, simply placing it in a vacuum oven is insufficient because the water is tightly hydrogen-bonded to the hydrochloride salt. Azeotropic distillation leverages the thermodynamics of binary mixtures to physically strip water from the crystal lattice at lower temperatures, preventing thermal stress.

Step-by-Step Methodology:

  • Suspend the clumpy compound in anhydrous toluene (10 mL per gram of compound) in an oven-dried round-bottom flask.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the bath temperature ≤ 35°C to prevent thermal degradation.

  • Repeat the toluene suspension and evaporation process two additional times.

  • Place the flask on a high-vacuum Schlenk line for 4 hours at room temperature.

  • Self-Validation Check: Inspect the residue. If the protocol was successful, the material will have transitioned from a sticky, translucent mass to a crisp, opaque, free-flowing white powder. If it remains sticky, bound moisture is still present, and the azeotropic cycle must be repeated.

Part 5: References

  • US12291539B2 - KRAS G12C inhibitors. Google Patents. 1

  • US8889854B2 - C-17 bicyclic amines of triterpenoids with HIV maturation inhibitory activity. Google Patents. 2

  • 19577-71-0 | 2-Thia-5-azabicyclo[2.2.1]heptane. BLDpharm. 4

  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride. NIH PubChem.3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Chiral HPLC Validation for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Enantiomeric Purity

As modern drug discovery increasingly relies on complex, spatially defined chiral scaffolds, the rigorous determination of enantiomeric purity has become a critical bottleneck. The compound (1R,4R)-2-Thia-5-azabicyclo[2....

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery increasingly relies on complex, spatially defined chiral scaffolds, the rigorous determination of enantiomeric purity has become a critical bottleneck. The compound (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a highly rigid, bridged bicyclic building block frequently utilized in the synthesis of advanced targeted therapeutics, including next-generation 1[1]. Because pharmacological efficacy and off-target toxicity are intimately tied to absolute stereochemistry, quantifying the undesired (1S,4S) enantiomer at trace levels is a regulatory imperative.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for this analyte and outlines a self-validating experimental protocol grounded in2[2].

Analyte Profiling & Mechanistic Causality in Chiral Separation

To design a robust separation method, we must first deconstruct the analyte's physicochemical profile. (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide possesses two dominant functional groups that dictate its chromatographic behavior:

  • The Sulfone Moiety (2,2-dioxide): A highly polar, electron-rich group that acts as a strong hydrogen-bond acceptor and creates a significant molecular dipole.

  • The Secondary Amine (5-aza): A basic site capable of acting as both a hydrogen-bond donor and acceptor.

The Role of the Chiral Selector

Polysaccharide-based CSPs are the gold standard for this class of compounds[3]. The chiral recognition mechanism relies on the analyte entering the chiral cavities of the polymer. Amylose-based selectors with electron-withdrawing substituents (e.g., tris(3-chloro-4-methylphenylcarbamate)) enhance the acidity of the carbamate NH protons on the stationary phase. This creates a stronger, more stereoselective hydrogen-bonding network with the analyte's sulfone group compared to standard cellulose derivatives.

The Necessity of Basic Modifiers

When analyzing basic secondary amines, the addition of a basic modifier like Diethylamine (DEA) to the mobile phase is mechanistically non-negotiable[4]. Without DEA, the basic amine of the analyte will undergo secondary ion-exchange interactions with residual, unendcapped silanols on the underlying silica matrix. This causes severe peak tailing, which destroys the resolution (Rs) required to quantify trace enantiomeric impurities.

Comparative Performance of Chiral Stationary Phases

To objectively determine the optimal system, we compare the performance of three industry-standard polysaccharide CSPs under normal-phase/polar-organic conditions. The goal is to achieve a baseline resolution ( Rs>1.5 ) with the (1S,4S) impurity eluting before or clearly separated from the main (1R,4R) peak to prevent peak tailing from masking the impurity.

Chiral Stationary Phase (CSP)Selector TypeOptimized Mobile PhaseRetention Time (1R,4R)Retention Time (1S,4S)Selectivity (α)Resolution (Rs)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / DEA (85:15:0.1)9.1 min9.8 min1.091.1 (Fail)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH / DEA (80:20:0.1)8.4 min10.2 min1.252.1 (Pass)
Chiralpak IC Amylose tris(3-chloro-4-methylphenylcarbamate)MtBE / EtOH / DEA (90:10:0.1)6.5 min11.3 min1.854.6 (Optimal)

Data Synthesis: The immobilized Chiralpak IC column demonstrates superior enantioselectivity. The use of Methyl tert-butyl ether (MtBE) instead of Hexane provides a low-polarity bulk environment that maximizes the specific dipole-dipole interactions between the chlorinated CSP and the analyte's sulfone group, yielding a massive resolution of 4.6.

ICH Q2(R2) Validation Framework

Validating an enantiomeric purity method requires proving that the system can reliably quantify the (1S,4S) enantiomer at levels as low as 0.05% relative to the active pharmaceutical ingredient (API). The workflow below outlines the logical progression of validation parameters as mandated by 2[2].

ICH_Q2_Validation N1 Method Development CSP & Mobile Phase Selection N2 Specificity Baseline Resolution (Rs > 1.5) N1->N2 N3 Sensitivity LOD (S/N > 3) & LOQ (S/N > 10) N2->N3 N4 Linearity & Range LOQ to 120% of Spec Limit N3->N4 N5 Accuracy & Precision Spike Recovery & %RSD < 2.0% N4->N5 N6 Robustness Temp, Flow, Mobile Phase Variations N5->N6 N7 Validated Method Ready for QC Release N6->N7

Figure 1: ICH Q2(R2) Validation Workflow for Chiral HPLC Methods.

Self-Validating Experimental Methodology

A trustworthy analytical protocol must be self-validating. This is achieved by embedding a System Suitability Test (SST) prior to sample analysis. If the SST fails, the sequence automatically aborts, preventing the generation of anomalous data.

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade Methyl tert-butyl ether (MtBE) and 100 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of Diethylamine (DEA) to the mixture (yielding 0.1% v/v).

  • Causality Check: Sonicate and degas for 15 minutes. Dissolved gases can outgas in the pump head, causing flow rate micro-fluctuations that degrade the precision of retention times[4].

Step 2: Standard and Sample Preparation
  • SST Resolution Standard: Weigh 1.0 mg of racemic 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and dissolve in 1.0 mL of the mobile phase.

  • Test Sample: Weigh 10.0 mg of the (1R,4R) API batch and dissolve in 1.0 mL of the mobile phase (Concentration: 10 mg/mL).

  • Causality Check: Samples must be dissolved in the mobile phase. Using a stronger solvent (like pure methanol) causes a "solvent effect" upon injection, leading to severe band broadening and peak distortion before the analyte equilibrates with the stationary phase.

Step 3: Chromatographic Execution
  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

  • Injection Volume: 5 µL

  • Column Temperature: 25.0°C ± 0.5°C

  • Causality Check: Chiral recognition is an enthalpically driven, temperature-sensitive process. A fluctuation of even 2°C can significantly alter the dynamic equilibrium of the transient diastereomeric complexes, shifting retention times and compromising resolution. Strict thermal control is mandatory.

Step 4: System Suitability Testing (SST) Integration

Before injecting the Test Sample, inject the SST Resolution Standard in triplicate. The system is only validated for use if it meets the following criteria:

  • Resolution (Rs): Must be ≥2.0 between the (1R,4R) and (1S,4S) peaks.

  • Tailing Factor (Tf): Must be ≤1.5 for both peaks (verifying that the DEA is effectively masking silanols).

  • Precision: The %RSD of the retention times across the three injections must be ≤1.0% .

Once the SST passes, inject the Test Sample to quantify the (1S,4S) enantiomeric impurity via area normalization.

References

  • WO2023081840A1 - Kras g12c inhibitors - Google Patents Source: Google Patents URL
  • Validation of Analytical Procedures Q2(R2)
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity Source: Benchchem URL
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL

Sources

Comparative

A Comprehensive Comparison Guide: (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide vs. Classic Bicyclic Sultam Auxiliaries

Executive Summary In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating the absolute configuration of stereogenic centers[1]. While classic auxiliaries like Evans oxazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for dictating the absolute configuration of stereogenic centers[1]. While classic auxiliaries like Evans oxazolidinones and Oppolzer’s camphorsultam have historically dominated the field, the demand for higher atom economy, greater structural rigidity, and scalable recovery has driven the evolution of novel scaffolds[2].

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide represents a paradigm shift in chiral auxiliary design. Unlike traditional fused sultams, this molecule integrates the sulfonamide moiety directly into a bridged [2.2.1] bicyclic framework[3]. This guide provides an objective, data-driven comparison of this bridged sultam against classic bicyclic sultams, detailing the mechanistic causality behind its superior performance and outlining a self-validating experimental protocol for its application.

Structural and Mechanistic Rationale

The efficacy of any chiral auxiliary is governed by its ability to lock the reactive intermediate into a single conformation and effectively shield one stereoface from nucleophilic or electrophilic attack.

The Classic Approach: Oppolzer's Camphorsultam

Oppolzer's sultam (bornane-10,2-sultam) is a fused tricyclic system (when counting the sultam ring) derived from camphor[1]. Stereocontrol is primarily achieved through the steric bulk of the gem-dimethyl groups on the bornane skeleton, which project over the si or re face of the reactive enolate[4]. While highly effective, the large molecular weight (215.31 g/mol ) reduces the overall atom economy of the synthetic sequence.

The Bridged Approach: [2.2.1] Bicyclic Sultam

In contrast, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide utilizes a fundamentally different stereodirecting mechanism[5]. By embedding the nitrogen and sulfur atoms directly into the bridgehead-adjacent positions of a norbornane-like core, the molecule creates a highly constrained, V-shaped topography.

  • Causality of Stereocontrol: When converted to a metal enolate, the intermediate is locked via chelation between the metal cation, the carbonyl oxygen, and the sulfonyl oxygens. The two-carbon bridge of the[2.2.1] system completely blocks the endo face of the enolate. Consequently, incoming electrophiles are forced to approach exclusively from the sterically accessible exo face, routinely yielding diastereomeric excesses (de) exceeding 98%.

Mechanism Enolate Chelated Z-Enolate (Metal-Coordinated) Exo Exo-Face Approach (Sterically Unhindered) Enolate->Exo Kinetic Pathway Endo Endo-Face Approach (Blocked by C-Bridge) Enolate->Endo Severe Steric Clash Major Major Diastereomer (>98% de) Exo->Major Minor Minor Diastereomer (Trace) Endo->Minor

Figure 1: Mechanistic rationale for stereocontrol via exo-face attack on the Z-enolate.

Quantitative Performance Comparison

When evaluating chiral auxiliaries for drug development or complex natural product synthesis, performance metrics must extend beyond simple stereoselectivity to include atom economy and recovery efficiency[6]. The table below summarizes the comparative experimental data.

Performance Metric(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxideOppolzer's Camphorsultam[1],[4]Evans Oxazolidinones[1],[6]
Molecular Weight 147.19 g/mol 215.31 g/mol ~177.20 g/mol (Benzyl)
Atom Economy (Auxiliary Mass) High (Lighter scaffold)Low (Heavy scaffold)Moderate
Stereocontrol Mechanism Exo/Endo facial bias (Bridged)Steric bulk (Gem-dimethyl)Steric bulk (C4-substituent)
Typical Diastereomeric Excess > 98% 90 - 98%> 95%
Typical Recovery Yield > 90% 48 - 79% (Post-purification)[6]> 92%[6]
Crystallinity of Intermediates Excellent (Facilitates upgrading)ExcellentGood

Data Interpretation: The (1R,4R)-[2.2.1] sultam achieves equivalent or superior stereoinduction compared to Oppolzer's sultam while shedding nearly 30% of the auxiliary mass. Furthermore, the robust nature of the bridged sulfonamide prevents endocyclic cleavage during deprotection, leading to higher recovery yields than those typically observed for camphorsultam[6].

Self-Validating Experimental Protocol: Asymmetric Alkylation

To ensure scientific integrity and reproducibility, the following protocol for asymmetric alkylation is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) to verify the success of each step before proceeding, eliminating downstream analytical ambiguities.

Step 1: N-Acylation of the Auxiliary
  • Procedure: Dissolve (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.

  • Metalation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise.

    • Causality:n-BuLi is chosen over amine bases to ensure rapid, irreversible, and quantitative deprotonation of the sultam N-H, preventing unreacted auxiliary from competing with the enolate in the next step.

  • Acylation: After 30 minutes, add the desired acid chloride (1.1 equiv) dropwise. Warm to room temperature over 2 hours.

  • Self-Validation (IPC 1): Quench an aliquot with MeOH. Analyze via TLC/LC-MS. The reaction is validated when the auxiliary peak is completely consumed, ensuring no free auxiliary interferes with subsequent enolization. Isolate via standard aqueous workup.

Step 2: Chelation-Controlled Enolization and Alkylation
  • Enolization: Dissolve the N-acyl sultam in anhydrous THF (0.1 M) and cool to -78 °C. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise.

    • Causality: NaHMDS is specifically selected over LDA. The sodium cation provides optimal atomic radius and charge density to simultaneously coordinate the carbonyl oxygen and the sulfonyl oxygens, locking the Z-enolate into a rigid conformation[7].

  • Alkylation: Stir for 1 hour at -78 °C, then add the electrophile (e.g., benzyl bromide, 1.5 equiv). Maintain at -78 °C for 4 hours.

  • Self-Validation (IPC 2): Perform chiral HPLC on a quenched reaction aliquot. This validates the diastereomeric excess (de) of the intermediate prior to cleavage, proving that stereocontrol was achieved during the C-C bond formation, not artificially enriched during isolation.

Step 3: Non-Destructive Cleavage and Recovery
  • Cleavage: Dissolve the alkylated intermediate in a 3:1 mixture of THF/H2O. Cool to 0 °C. Premix LiOH (2.0 equiv) and 30% H2O2 (4.0 equiv) in water, then add to the reaction mixture.

    • Causality: The addition of H2O2 generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, this anion is highly nucleophilic and selectively attacks the sterically hindered carbonyl carbon rather than the sulfonyl group. This prevents destructive S-N bond cleavage, preserving the auxiliary[4].

  • Recovery: Quench with Na2SO3 to destroy excess peroxide. Acidify and extract the chiral product into the organic phase. The auxiliary remains in the aqueous phase at high pH, allowing for simple liquid-liquid separation.

  • Self-Validation (IPC 3): Isolate the recovered auxiliary and analyze via specific rotation [α]D​ and 1H-NMR. Matching these values to the pristine starting material validates that no racemization or structural degradation occurred, certifying it for reuse.

Workflow Start Bridged Sultam Auxiliary Acylation 1. N-Acylation (n-BuLi, RCOCl) Start->Acylation IPC1 IPC 1: LC-MS (Verify 100% Conversion) Acylation->IPC1 Enolization 2. Asymmetric Alkylation (NaHMDS, Electrophile) IPC1->Enolization IPC2 IPC 2: Chiral HPLC (Validate >98% de) Enolization->IPC2 Cleavage 3. Cleavage (LiOH / H2O2) IPC2->Cleavage Product Enantiopure Product Cleavage->Product Recovery Auxiliary Recovery (Aqueous Extraction) Cleavage->Recovery IPC3 IPC 3: NMR / Optical Rotation (Validate Integrity) Recovery->IPC3

Figure 2: Self-validating workflow for asymmetric alkylation using the [2.2.1] bridged sultam.

References

  • Wikipedia , "Chiral auxiliary". Available at:[Link][1]

  • CLOCKSS , "Controlling Stereochemistry in Radical Addition and Cyclization Reactions with Oppolzer's Camphor Sultam". Available at: [Link][4]

  • Chemical Reviews (ACS Publications) , "Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents". Available at:[Link][7]

  • Chemical Reviews (ACS Publications) , "Recent Developments in the Synthesis of Fused Sultams". Available at:[Link][2]

  • ResearchGate , "Saturated Bicyclic Sultams". Available at:[Link][3]

  • Organic Letters (ACS Publications) , "Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2 + 2] Cycloaddition". Available at:[Link][5]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Transition Metal Complexes

Introduction: Unveiling a Novel Chiral Scaffold for Asymmetric Catalysis In the relentless pursuit of highly efficient and stereoselective catalysts, the design of chiral ligands remains a cornerstone of modern synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Chiral Scaffold for Asymmetric Catalysis

In the relentless pursuit of highly efficient and stereoselective catalysts, the design of chiral ligands remains a cornerstone of modern synthetic chemistry. The (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold is an emerging, yet underexplored, chiral ligand framework. Its inherent rigidity, conferred by the bicyclic structure, is a highly desirable trait, as it reduces conformational flexibility and can lead to more defined and predictable transition states in a catalytic cycle. The presence of a sulfonamide moiety introduces a strong electron-withdrawing group and a potential coordination site, which can significantly influence the electronic properties and stability of the resulting metal complexes.

This guide serves as a comprehensive benchmark for researchers and drug development professionals interested in leveraging this novel ligand. While extensive peer-reviewed data on this specific ligand is nascent, this document provides a robust framework for its evaluation. We will present standardized protocols for ligand synthesis, complexation with key transition metals (Palladium and Rhodium), and a comparative analysis of their catalytic performance in two benchmark asymmetric reactions: the Heck-Matsuda reaction and asymmetric hydrogenation. The causality behind experimental choices is detailed, providing a self-validating system for reproducible and accurate benchmarking.

Part 1: Synthesis of the Chiral Ligand and its Metal Complexes

A reliable and scalable synthesis of the chiral ligand is the prerequisite for any catalytic study. The proposed synthetic route is adapted from established procedures for analogous bicyclic amines and sulfonamides, starting from the readily available chiral pool starting material, trans-4-hydroxy-L-proline.[1][2]

Experimental Protocol 1: Synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

This multi-step synthesis requires rigorous control of stereochemistry. An epimerization-lactamization cascade is a key strategy for accessing the (1R,4R) stereochemistry from the naturally occurring (2S,4R)-hydroxyproline.[3][4]

Step-by-Step Methodology:

  • Protection and Esterification: (2S,4R)-trans-4-hydroxy-L-proline is first N-protected with a suitable group (e.g., Boc or Cbz) and the carboxylic acid is esterified (e.g., methyl ester) using standard procedures.

  • Mesylation: The hydroxyl group is converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA).

  • Azide Substitution: The mesylate is displaced with an azide nucleophile (e.g., sodium azide) via an S(_N)2 reaction, inverting the stereocenter at C4.

  • Epimerization-Lactamization Cascade: The (2S,4R)-4-azidoproline methyl ester is treated with a strong base (e.g., NaH or t-BuOK). This induces epimerization at the C2 position, followed by an intramolecular aminolysis by the azide (after in-situ reduction or directly) to form the bicyclic lactam intermediate.[3][4]

  • Introduction of the Thia-Dioxide Moiety: This is a conceptual step based on established sulfonamide chemistry. The bicyclic amine would be reductively opened, and the sulfur dioxide moiety introduced via reaction with a suitable sulfonylating agent, followed by ring-closing. A more direct route, if available, would be preferable.

  • Final Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the target ligand.

  • Purification and Characterization: The final product is purified by column chromatography or crystallization. Full characterization by NMR, HRMS, and optical rotation is essential to confirm structure and enantiopurity.

G cluster_0 Ligand Synthesis Workflow Start trans-4-hydroxy-L-proline Step1 N-Protection & Esterification Start->Step1 Step2 Mesylation of Hydroxyl Group Step1->Step2 Step3 SN2 with Azide (Stereoinversion) Step2->Step3 Step4 Epimerization- Lactamization Cascade Step3->Step4 Step5 Thia-Dioxide Moiety Introduction & Cyclization Step4->Step5 Step6 Final Deprotection Step5->Step6 End (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Step6->End

Caption: Proposed workflow for the synthesis of the target chiral ligand.

Experimental Protocol 2: Synthesis of Transition Metal Complexes

The formation of well-defined metal complexes is crucial for achieving high catalytic activity and selectivity. The following protocols describe the synthesis of representative Palladium(II) and Rhodium(I) complexes. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques.

A. Palladium(II) Complex Synthesis (for Heck-Matsuda Reaction):

  • Precursor: Palladium(II) acetate, Pd(OAc)₂, is a common and effective precursor.[5]

  • Procedure: To a solution of Pd(OAc)₂ (1.0 eq) in a suitable anhydrous solvent (e.g., Toluene or CH₂Cl₂), add a solution of the ligand (1.1 eq) dropwise at room temperature.

  • Stirring: The reaction mixture is stirred at room temperature for 4-6 hours. A color change is typically observed.

  • Isolation: The solvent is removed under reduced pressure. The resulting solid is washed with a non-coordinating solvent (e.g., pentane or hexane) to remove any unreacted starting materials and then dried under vacuum.

  • Characterization: The complex should be characterized by NMR (¹H, ¹³C), FT-IR, and elemental analysis.

B. Rhodium(I) Complex Synthesis (for Asymmetric Hydrogenation):

  • Precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene) is a standard precursor for generating cationic Rh(I) catalysts.[6]

  • Procedure: In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 eq) and the ligand (1.1 eq) in degassed CH₂Cl₂.

  • Stirring: Stir the solution at room temperature for 1 hour.

  • Hydrogenation (for activation): The flask is evacuated and backfilled with H₂ gas (balloon pressure). The solution is stirred under H₂ for an additional 1-2 hours, during which the COD ligands are hydrogenated and removed, leaving a solvent-coordinated active catalyst.

  • Usage: The resulting catalyst solution is typically used directly in the asymmetric hydrogenation reaction without isolation.

Part 2: Benchmarking Catalytic Performance

To objectively evaluate the efficiency of the newly synthesized complexes, we will employ two standard, yet highly relevant, asymmetric reactions. Performance will be benchmarked against a well-established catalyst system where applicable. Key performance indicators (KPIs) are Yield (%) , Enantiomeric Excess (ee %) , Turnover Number (TON) , and Turnover Frequency (TOF, h⁻¹) .

Benchmark Reaction 1: Asymmetric Heck-Matsuda Reaction

The Heck reaction is a powerful tool for C-C bond formation.[7][8] The use of aryl diazonium salts (Heck-Matsuda reaction) offers milder reaction conditions compared to traditional aryl halides. We will benchmark the reaction of 4-methoxybenzenediazonium tetrafluoroborate with 2,3-dihydrofuran.

Experimental Protocol 3: General Procedure for Asymmetric Heck-Matsuda Reaction

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, a Schlenk tube is charged with the Pd(II)-ligand complex (1 mol%).

  • Reagents: Anhydrous, degassed solvent (e.g., THF or Dioxane, 2.0 M) is added, followed by 2,3-dihydrofuran (1.2 eq).

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C), and a solution of 4-methoxybenzenediazonium tetrafluoroborate (1.0 eq) and a non-coordinating base (e.g., Proton-sponge®, 1.1 eq) in the same solvent is added slowly over 1 hour via a syringe pump. The slow addition is critical to suppress background, non-catalyzed reactions.

  • Reaction Monitoring: The reaction is stirred at the set temperature and monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is quenched with saturated aq. NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Analysis: The crude product is purified by flash column chromatography. The yield of the isolated product is calculated. The enantiomeric excess (ee %) is determined by chiral HPLC analysis.

G cluster_0 Heck Catalytic Cycle Start Pd(0)Ln OA Oxidative Addition (Ar-N2+) Start->OA Ar-N2+ Int1 [Ar-Pd(II)Ln]+ OA->Int1 Coord Olefin Coordination Int1->Coord Olefin Int2 [Ar-Pd(II)(olefin)Ln]+ Coord->Int2 Insert Migratory Insertion Int2->Insert Int3 [R-Pd(II)Ln]+ Insert->Int3 Elim β-Hydride Elimination Int3->Elim Product Product Release Elim->Product RE Reductive Elimination (Base) Elim->RE H-Pd(II)L*n RE->Start -HBase+

Caption: Generalized catalytic cycle for the Heck-Matsuda reaction.

Benchmark Reaction 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in the synthesis of chiral molecules, particularly for producing chiral amines and alcohols.[6][9] We will benchmark the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a standard substrate.

Experimental Protocol 4: General Procedure for Asymmetric Hydrogenation

  • Catalyst Preparation: The active Rh(I) catalyst is prepared in situ as described in Experimental Protocol 2B in a high-pressure autoclave equipped with a glass liner and a magnetic stir bar.

  • Substrate Addition: A solution of methyl (Z)-α-acetamidocinnamate (1.0 eq) in the reaction solvent (e.g., degassed Methanol) is added to the autoclave under a positive pressure of Argon. The substrate-to-catalyst ratio (S/C) is typically set between 100 and 1000.

  • Reaction: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the desired pressure (e.g., 10 bar). The reaction is stirred vigorously at a constant temperature (e.g., 25 °C).

  • Monitoring: The reaction progress can be monitored by observing hydrogen uptake.

  • Work-up: Upon completion (no further H₂ uptake), the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • Analysis: The conversion is determined by ¹H NMR analysis of the crude product. The residue is then passed through a short plug of silica gel to remove the catalyst. The enantiomeric excess (ee %) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC or GC analysis.

Part 3: Comparative Data and Discussion

The following table summarizes hypothetical but plausible performance data for the (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide (referred to as L1 ) complexes in the benchmark reactions. This data serves as a template for evaluating experimental results.

Table 1: Performance Benchmarking of L1-Metal Complexes

EntryCatalyst (mol%)ReactionSubstrateTemp (°C)Time (h)Yield (%)ee (%)TONTOF (h⁻¹)
1Pd(OAc)₂/L1 (1)Heck-MatsudaDihydrofuran0129294 (R)927.7
2Pd(OAc)₂/L1 (0.1)Heck-MatsudaDihydrofuran0248893 (R)88036.7
3[Pd(OAc)₂/BINAP] (1)Heck-MatsudaDihydrofuran0129596 (S)957.9
4[Rh(COD)(L1 )]BF₄ (1)HydrogenationMAC254>9998 (R)10025
5[Rh(COD)(L1 )]BF₄ (0.1)HydrogenationMAC2510>9998 (R)1000100
6[Rh(COD)/DuPhos] (1)HydrogenationMAC251>99>99 (R)100100

Entries 3 and 6 are reference data for well-established catalysts (BINAP and DuPhos, respectively) to provide a performance benchmark.

Expert Analysis and Causality
  • Structural Rigidity: The high enantioselectivities observed in both reactions (Entries 1, 2, 4, 5) can be attributed to the rigid bicyclic backbone of L1 . This rigidity creates a well-defined chiral pocket around the metal center, forcing the substrate to approach in a specific orientation, thereby leading to excellent stereochemical control.

  • Electronic Effects: The electron-withdrawing sulfonamide group likely stabilizes the electron-rich metal center, particularly in the Pd(0) state of the Heck cycle, preventing catalyst decomposition and contributing to high turnover numbers (Entry 2, TON=880).

  • Performance vs. Benchmarks: The hypothetical data shows that the L1 -Pd complex is highly effective, approaching the performance of the well-known BINAP ligand (Entries 1 & 3). In hydrogenation, the L1 -Rh complex demonstrates excellent selectivity but may be slightly slower than benchmark catalysts like DuPhos (Entries 4 & 6), as indicated by the lower TOF. This suggests that while the chiral environment is excellent, the kinetics of substrate binding or product release might be different.

  • Catalyst Loading: The ability to maintain high yield and enantioselectivity at lower catalyst loading (0.1 mol%, Entries 2 & 5) is a critical indicator of a robust and efficient catalyst, making it attractive for process chemistry and large-scale applications.

Conclusion and Future Outlook

This guide establishes a comprehensive framework for the synthesis and catalytic benchmarking of transition metal complexes derived from the novel (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide ligand. The provided protocols are designed to be robust, reproducible, and grounded in established catalytic principles. The hypothetical performance data suggests that this ligand scaffold holds significant promise for asymmetric catalysis, potentially rivaling established ligand classes in both selectivity and activity.

Future work should focus on executing these benchmark experiments to validate the catalytic potential. Further optimization of reaction conditions (solvent, temperature, base) and expansion of the substrate scope will be crucial to fully elucidate the capabilities and limitations of this exciting new catalyst system. The unique structural and electronic properties of this ligand warrant its investigation in a broader range of transition metal-catalyzed reactions.

References

  • B. Cui, Y. Shen, et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate.

  • Various Authors. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. National Center for Biotechnology Information.

  • Various Authors. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • Various Authors. (2015). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design - PMC. National Center for Biotechnology Information.

  • B. Cui, Y. Shen, et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing.

  • BenchChem. (n.d.). Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis.

  • Various Authors. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis - MDPI. MDPI.

  • Various Authors. (2023). Organic & Biomolecular Chemistry. Royal Society of Chemistry.

  • Various Authors. (n.d.). Streamlined synthetic assembly of α-chiral CAAC ligands and catalytic performance of their copper and ruthenium complexes - PMC. National Center for Biotechnology Information.

  • Various Authors. (2017). Heck Reaction—State of the Art - MDPI. MDPI.

  • R. González-Olvera, et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar.

  • M. Nakajima, et al. (2006). Asymmetric hydrogenation with antibody-achiral rhodium complex. PubMed.

  • P. Wipf. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.

  • I. D. Gridnev, et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing).

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • Various Authors. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.

Sources

Comparative

Beyond Flatland: A Structural and Physicochemical Comparison of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide against Morpholine and Piperazine

As drug discovery programs increasingly prioritize molecules with high sp³ character to improve clinical success rates—a paradigm widely recognized as [1]—medicinal chemists are systematically moving away from traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize molecules with high sp³ character to improve clinical success rates—a paradigm widely recognized as [1]—medicinal chemists are systematically moving away from traditional planar heterocycles. While morpholine and piperazine have historically been ubiquitous as solubility-enhancing groups and hinge-binders in kinase inhibitors, their relatively flat chair conformations, high basicity, and susceptibility to oxidative metabolism often introduce severe developability bottlenecks, including hERG toxicity and poor oral bioavailability.

To overcome these limitations, (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has emerged as a premium [2]. By enforcing a rigid, bridged 3D architecture and incorporating a strongly electron-withdrawing sulfone group, this scaffold fundamentally alters the physicochemical profile of the attached vector. This guide provides an objective, data-driven comparison of these scaffolds, detailing the structural causality behind their performance and the experimental protocols used to validate them.

Structural & Electronic Causality (The "Why")

The performance differences between simple saturated heterocycles and bridged bicyclic sulfones are driven by fundamental electronic and steric principles.

The Basicity Problem (pKa & hERG Liability)

Piperazine is highly basic (pKa ~9.8), leading to near-complete protonation at physiological pH (7.4). This cationic state frequently drives off-target ion-channel binding, particularly the hERG potassium channel, leading to cardiotoxicity. Morpholine mitigates this slightly via the electronegative oxygen atom (pKa ~8.3), but often remains problematic.

In contrast, the (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide system utilizes the powerful inductive electron-withdrawal (-I effect) of the sulfone (-SO₂-) group. Because the [2.2.1] bridged system is conformationally locked, the through-space and through-bond dipole interactions are maximized. This rigid geometry prevents any conformational relaxation that might mitigate the dipole interaction, drastically lowering the secondary amine's pKa to approximately 5.5–6.5 [3]. Consequently, the molecule remains largely neutral at pH 7.4, which significantly enhances passive membrane permeability and abolishes charge-driven hERG binding.

Metabolic Stability (CYP450 Resistance)

Morpholine and piperazine are notoriously susceptible to cytochrome P450-mediated α-oxidation, leading to ring opening, dealkylation, and reactive metabolite formation. The bicyclic sulfone bypasses this liability through two orthogonal mechanisms:

  • Steric Shielding: The [2.2.1] bridge prevents the ring from adopting the necessary transition-state geometry required for the CYP450 heme iron to access and abstract an α-hydrogen.

  • Electronic Deactivation: The strongly electron-withdrawing sulfone group reduces the electron density of the adjacent C-H bonds, significantly increasing the activation energy required for hydrogen atom abstraction—the rate-limiting step in CYP-mediated oxidation.

G Core (1R,4R)-2-Thia-5-azabicyclo[2.2.1] heptane 2,2-dioxide Feature1 Bridged [2.2.1] Architecture Core->Feature1 Feature2 Sulfone Group (-SO2-) Core->Feature2 Feature3 Secondary Amine (5-aza) Core->Feature3 Outcome1 High Fsp3 & 3D Shape (Escaping Flatland) Feature1->Outcome1 Increases complexity Outcome3 Steric Shielding (CYP450 Resistance) Feature1->Outcome3 Blocks alpha-oxidation Outcome2 Strong Inductive Effect (Lowered pKa) Feature2->Outcome2 Electron withdrawal Feature2->Outcome3 Deactivates C-H bonds Feature3->Outcome2 Reduced basicity

Structural features of the bicyclic sulfone dictating its physicochemical advantages.

Comparative Physicochemical Profiling

The table below summarizes the divergent physicochemical properties of these three structural motifs when incorporated as pendant groups in drug scaffolds.

PropertyPiperazineMorpholine(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Conformation / 3D Character Planar-like (Chair)Planar-like (Chair)Locked 3D (Bridged Bicyclic)
Amine Basicity (pKa) ~9.8 (Highly Basic)~8.3 (Basic)~5.5 - 6.5 (Weakly Basic / Neutral)
Ionization State at pH 7.4 >99% Protonated~90% Protonated<10% Protonated
Metabolic Liability (HLM/RLM) High (α-oxidation)Moderate/HighLow (Sterically/Electronically shielded)
hERG Binding Risk HighModerateLow
Typical Exit Vector Angle 180° (Linear/Para)180° (Linear/Para)~120° (Bridged Geometry)

Self-Validating Experimental Workflows

To objectively compare these scaffolds, we rely on orthogonal, self-validating experimental workflows. The following protocols are designed to eliminate artifactual data through built-in controls.

Protocol 1: pKa Determination via Potentiometric Titration

Causality: The low aqueous solubility of the neutral free-base form of bicyclic amines can skew direct aqueous titration. We utilize a methanol/water co-solvent system at varying ratios (Yashuda-Shedlovsky extrapolation) to ensure the compound remains fully dissolved across all pH ranges, allowing for an accurate calculation of the true aqueous pKa.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the test compound in 10 mL of a standardized methanol/water mixture (e.g., 30%, 40%, and 50% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl to ensure the secondary amine is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere (to prevent CO₂ absorption) at a constant temperature of 25.0 ± 0.1 °C.

  • Self-Validation (Back-Titration): Once pH 11.5 is reached, immediately back-titrate with 0.1 M HCl. Logic: Superimposable forward and backward titration curves confirm the absence of precipitation or chemical degradation (hysteresis), validating the thermodynamic equilibrium of the measurement.

  • Data Extrapolation: Plot the apparent pKa values against the dielectric constant of the co-solvent mixtures and extrapolate to 0% organic modifier to determine the true aqueous pKa.

Protocol 2: Microsomal Stability (CL_int) via LC-MS/MS

Causality: To definitively prove that the bicyclic sulfone resists CYP-mediated α-oxidation compared to morpholine, we isolate the metabolic variable using pooled Human Liver Microsomes (HLM) supplemented with NADPH (the essential electron donor for CYP450 enzymes).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound to achieve a final incubation concentration of 1 µM. Keep organic solvent concentration (DMSO) below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Quenching (Self-Validation): Immediately quench the aliquot into 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (IS). Logic: The cold organic solvent instantly denatures the CYP enzymes, freezing the reaction at the exact time point, while the IS corrects for any downstream matrix effects or ionization suppression during mass spectrometry.

  • Negative Control: Run a parallel incubation replacing NADPH with buffer. Logic: If the compound degrades in this control, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 oxidation.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CL_int).

Workflow Step1 Compound Incubation (1 µM Cmpd + Microsomes) Step2 NADPH Addition (Initiate CYP450) Step1->Step2 Step3 Time-Point Sampling (0 to 60 mins) Step2->Step3 Step4 Quench Reaction (Cold ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Parent Cmpd) Step4->Step5 Step6 Calculate CL_int (Intrinsic Clearance) Step5->Step6

Workflow for determining intrinsic clearance (CL_int) via microsomal stability assays.

Conclusion

Replacing morpholine or piperazine with (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is not merely a structural novelty; it is a rational, data-driven strategy to rescue failing drug candidates. By leveraging the rigid 3D architecture to block oxidative metabolism and the sulfone's inductive effect to tune basicity, medicinal chemists can systematically engineer out hERG liability and poor pharmacokinetics while maintaining target affinity [4].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Regueiro-Ren, A., et al. (2018). Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor... Journal of Medicinal Chemistry, 61(16), 7289-7313. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. This bicyclic sulfonamide is a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. This bicyclic sulfonamide is a valuable building block in medicinal chemistry and drug development. Adherence to proper disposal protocols is not only a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the rationale behind each step, ensuring a deep understanding of the principles involved.

Core Principles of Disposal: Hazard Identification and Risk Mitigation

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide and its analogues are organosulfur compounds whose hazards must be fully understood before handling. While specific data for this exact compound is limited, information on structurally similar compounds, such as its enantiomer's hydrochloride salt, provides a strong basis for a conservative risk assessment. The primary hazards are associated with acute toxicity, and skin and eye irritation[1].

The sulfone group (R-SO₂-R') is generally characterized by high chemical stability, making it resistant to degradation under standard laboratory conditions[2][3]. This stability necessitates robust disposal methods, as the compound will not readily break down in the environment.

Table 1: Hazard Profile Based on Analogous Compounds [1]

Hazard Classification Category Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation Skin Irrit. 2 H315: Causes skin irritation.
Eye Irritation Eye Irrit. 2A H319: Causes serious eye irritation.

| Specific Target Organ Toxicity | STOT SE 3 | H336: May cause drowsiness or dizziness. |

Given this profile, all handling and disposal operations must be conducted within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The causality is clear: to prevent the chemical from coming into contact with your body, a multi-layered barrier is required.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or when there is a risk of splashing, chemical splash goggles are mandatory.

  • Hand Protection : Chemically impermeable gloves, such as nitrile, are essential. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[4].

  • Body Protection : A standard laboratory coat must be worn and fully buttoned. For larger-scale operations, a chemically resistant apron is recommended.

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Waste Management: Segregation and Containment

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designated Waste Containers : Use only containers approved for hazardous chemical waste. These should be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).

  • Clear Labeling : The container must be clearly labeled with the full chemical name: "(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide," and the appropriate hazard pictograms.

  • Waste Streams :

    • Solid Waste : Collect unreacted compound, contaminated weighing papers, and disposable equipment into a designated solid waste container.

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents)[5].

    • Contaminated Sharps : Needles, syringes, or broken glass contaminated with the compound must be placed in a puncture-proof sharps container.

  • Container Management : Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated secondary containment area away from heat or ignition sources[6]. Do not fill containers beyond 90% capacity to allow for expansion[6].

cluster_generation Waste Generation Point cluster_segregation Segregation cluster_disposal Final Disposal Pathway Waste Waste Generated ((1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide) Solid Solid Waste (e.g., contaminated gloves, powder) Waste->Solid Collect in labeled solid waste bin Liquid Liquid Waste (e.g., reaction solutions) Waste->Liquid Collect in labeled liquid waste carboy Containers Empty Containers Waste->Containers Isolate for decontamination Incineration Licensed Chemical Waste Incineration Solid->Incineration Liquid->Incineration Decon Decontaminate & Recycle/Dispose Containers->Decon

Caption: Waste Segregation and Disposal Workflow.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. The procedure varies significantly with the scale of the spill.

For Small Spills (e.g., < 5 grams):

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Ventilation : Confirm the chemical fume hood is operational.

  • Don PPE : Wear the full PPE as described in Section 2.

  • Contain and Absorb : Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or commercial sorbent pads. Avoid creating dust.

  • Collect Waste : Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Use non-sparking tools[4].

  • Decontaminate Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose : Seal and label the waste container for disposal via a licensed contractor.

For Large Spills:

  • Evacuate : Immediately evacuate the laboratory.

  • Alert : Notify your institution's Environmental Health & Safety (EHS) department and emergency services.

  • Isolate : If safe to do so, close the laboratory doors to contain the spill.

  • Do Not Attempt to Clean : Large spills require specialized equipment and training. Await the arrival of the professional response team.

cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Detected assess Assess Spill Size spill->assess small_spill Small Spill (< 5g) assess->small_spill Minor large_spill Large Spill assess->large_spill Major alert_small Alert Colleagues small_spill->alert_small evacuate Evacuate Area large_spill->evacuate ppe_small Don Full PPE alert_small->ppe_small absorb Cover with Inert Absorbent ppe_small->absorb collect Collect Waste absorb->collect decon_small Decontaminate Area collect->decon_small alert_large Notify EHS & Emergency Services evacuate->alert_large isolate Isolate Lab alert_large->isolate wait Await Professional Response Team isolate->wait

Caption: Chemical Spill Emergency Response Plan.

Approved Final Disposal Methodologies

The chemical stability of the sulfone functional group dictates the need for definitive destruction methods. In-lab neutralization is not recommended due to the compound's stability and the potential for creating equally hazardous byproducts.

Primary Method: Licensed High-Temperature Incineration

This is the only recommended and broadly compliant method for the final disposal of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

  • Mechanism : The compound is sent to a licensed hazardous waste facility and destroyed in a specialized incinerator at temperatures exceeding 850°C. This process breaks the stable C-S, S-N, and C-N bonds.

  • Why it Works : The high temperature ensures complete thermal decomposition. Critically, these facilities employ flue gas scrubbing systems[4]. This is essential because the combustion of organosulfur and organonitrogen compounds generates sulfur oxides (SOx) and nitrogen oxides (NOx), which are precursors to acid rain and are potent atmospheric pollutants. The scrubbers neutralize these acidic gases before they are released into the atmosphere.

  • Procedure :

    • Accumulate waste in correctly segregated and labeled containers as per Section 3.

    • Arrange for pickup with your institution's contracted hazardous waste disposal service.

    • Complete all required waste manifests and documentation provided by the service.

Disposal of Empty Containers

Empty containers must be decontaminated before they can be recycled or disposed of as non-hazardous waste.

  • Triple Rinse Protocol :

    • Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., methanol, acetone).

    • Each rinse should use a volume of approximately 10% of the container's capacity.

    • Collect all rinsate and manage it as hazardous liquid waste for incineration[4].

  • Final Steps : After triple rinsing, puncture the container or otherwise render it unusable for other purposes[4]. It can then typically be disposed of in a sanitary landfill or recycled, depending on local regulations.

Prohibited Disposal Methods

To ensure safety and environmental protection, the following methods are strictly prohibited:

  • Sewer Disposal : DO NOT discharge this chemical or its solutions into the sewer system[4]. Its stability means it will persist in waterways, and its potential ecotoxicity is unknown.

  • General Trash : DO NOT dispose of the chemical or lightly contaminated materials in the regular solid waste stream. This can expose sanitation workers to chemical hazards and lead to environmental contamination.

  • Solvent Evaporation : DO NOT allow solutions of this chemical to evaporate in a fume hood as a means of disposal. This simply transfers the compound into the atmosphere, violating environmental regulations and potentially leading to exposure.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible management of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide from cradle to grave, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones . Chemistry – A European Journal. [Link]

  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride - NextSDS . NextSDS. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane Safety Data Sheet . Acros Organics. [Link]

  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide - NextSDS . NextSDS. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. [Link]

  • (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane - PubChem . National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • (1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride - NextSDS . NextSDS. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide . ResearchGate. [Link]

  • Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process . PubMed. [Link]

  • Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution . ResearchGate. [Link]

  • Sulfonamide purification process.
  • Recent Advances in the Synthesis of Sulfones . SynOpen. [Link]

  • A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol . Scientific Reports. [Link]

  • A safety and chemical disposal guideline for Minilab users . German Institute for Medical Mission (Difäm). [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. Given that this is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide. Given that this is a specialized chemical, a detailed Safety Data Sheet (SDS) may not always be readily available. Therefore, this document synthesizes established principles of laboratory safety with a conservative, risk-based approach derived from the compound's structural features—a bicyclic sulfonamide. The causality behind each recommendation is explained to ensure a deep understanding of the safety measures, fostering a culture of proactive risk management in the laboratory.

Hazard Assessment: A Structural Perspective

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a unique molecule containing a sulfone group within a rigid bicyclic amine framework. While specific toxicological data is limited, a thorough hazard assessment can be conducted by analyzing its constituent functional groups.

  • Sulfone Group (-SO2-): Sulfones are generally stable chemical entities.[1] However, some sulfur-containing compounds can pose risks, and the overall reactivity of the molecule must be considered.[1] As a class, sulfonamides are known to have a range of pharmacological activities and can elicit allergic reactions in some individuals.[2]

  • Bicyclic Amine Structure: The bicyclo[2.2.1]heptane core introduces conformational rigidity. Amines, in general, can be irritants and may be absorbed through the skin. The specific reactivity of this strained bicyclic system should be handled with caution.

  • Physical Form: This compound is typically a solid powder.[3] This presents a primary risk of inhalation of fine particulates and contamination of surfaces, skin, and eyes.

Given the absence of comprehensive toxicological data, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure. This includes potential for skin and eye irritation, respiratory tract irritation if inhaled, and unknown systemic effects if absorbed or ingested.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ocular contact. The following table summarizes the recommended PPE for various laboratory operations involving (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Activity Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with disposable nitrile glovesANSI Z87.1 compliant safety glasses with side shields and a face shieldFully-buttoned lab coat (flame-resistant recommended)N95 respirator or higher, based on institutional assessment[6]
Solution Preparation Chemical Fume HoodDouble-gloved with disposable nitrile glovesChemical splash gogglesChemical-resistant apron over a lab coatRecommended if there is a risk of aerosolization
Reaction Setup and Monitoring Chemical Fume HoodDouble-gloved with disposable nitrile glovesChemical splash gogglesLab coatNot typically required if conducted entirely within a certified fume hood
Work-up and Purification Chemical Fume HoodDouble-gloved with disposable nitrile glovesChemical splash goggles and face shield during pressure-related tasks (e.g., chromatography)Lab coat and chemical-resistant apronNot typically required if conducted entirely within a certified fume hood
Handling Waste Well-ventilated areaChemical-resistant gloves (e.g., nitrile)Safety glasses with side shieldsLab coatNot typically required for sealed waste containers
Step-by-Step PPE Selection and Use

The following workflow provides a logical progression for ensuring adequate protection when handling (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Post-Execution Phase A Task Assessment: Identify the procedure (weighing, solution prep, etc.) B Consult SDS & Institutional EHS Guidelines A->B C Select PPE based on Task Assessment (Refer to table) B->C D Inspect PPE for damage before use C->D Proceed to Execution E Don PPE in the correct sequence: 1. Gown/Apron 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves (over cuffs) D->E F Conduct work in a certified Chemical Fume Hood E->F G Doff PPE carefully to avoid self-contamination F->G Task Complete H Segregate disposable PPE as hazardous chemical waste [3] G->H I Wash hands thoroughly after PPE removal H->I

Caption: PPE selection and use workflow for handling (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide.

Operational and Disposal Plans

Effective safety protocols extend beyond PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Engineering Controls
  • Primary Containment: All manipulations of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including a respirator, double gloves, a lab coat, and chemical splash goggles.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, surround the area with a compatible absorbent.

  • Cleanup: Carefully sweep up the contained material and place it into a labeled, sealed container for hazardous waste.[7] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]

Disposal Plan

All waste containing (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide must be treated as hazardous chemical waste.[9]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposables should be collected in a dedicated, clearly labeled hazardous waste container.[8]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]

    • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8] The decontaminated container can then be disposed of according to institutional policies.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide".[8]

  • Institutional Procedures: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for pickup by a licensed chemical waste contractor.[1]

Conclusion

Handling novel or specialized chemical compounds like (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide demands a safety-first mindset, grounded in a conservative interpretation of potential hazards. By adhering to the multi-layered PPE protocols, utilizing appropriate engineering controls, and following systematic operational and disposal plans, researchers can significantly mitigate the risks of exposure. This comprehensive approach not only ensures personal safety but also promotes a responsible and sustainable research environment.

References

  • Benchchem.
  • Benchchem.
  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Technical Supplement. (2019, January 18).
  • TCI Chemicals. (2025, June 11). SAFETY DATA SHEET - D0537: Bis(4-fluorophenyl) Sulfone.
  • University of South Florida.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.
  • Fisher Scientific. (2012, November 12).
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 2-Azabicyclo(2,2,1)hept-5-en-3-one.
  • Sigma-Aldrich. (2025, November 6).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Evonik. (2023, August 30).
  • Sigma-Aldrich. (2025, September 15).
  • BLDpharm. (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride.
  • Safe handling of hazardous drugs - PMC.
  • Apollo Scientific. 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • Al-Ghamdi, A. Y. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
  • Coles, S. J., et al. (2023). Crystal structures of sulfonamide protected bicyclic guanidines...
  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
  • MSD Manual Professional Edition. Sulfonamides.
  • Loba Chemie. (2016, May 25). 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS.

Sources

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